(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCFEGHYRWGCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352118 | |
| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50508-66-2 | |
| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (CAS Number: 50508-66-2): A Key Intermediate in the Synthesis of BET Bromodomain Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, CAS Number 50508-66-2. This document details its chemical and physical properties, synthesis via the Gewald reaction, and its significant role as a key intermediate in the development of potent modulators of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. The guide includes detailed experimental protocols for its synthesis and subsequent conversion into thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine-based BET inhibitors. Furthermore, it presents quantitative biological data for representative final products, outlines experimental procedures for assessing their biological activity, and visualizes the key synthetic and signaling pathways involved.
Introduction
This compound is a substituted 2-aminothiophene that has garnered significant interest in medicinal chemistry. While the compound itself does not have extensively reported direct biological activity, it serves as a crucial building block for the synthesis of a class of compounds known as thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines. These derivatives are potent inhibitors and degraders of the BET family of bromodomains, with BRD4 being a primary target.[4] BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of oncogenes such as c-Myc, making it a high-value therapeutic target in various cancers.[3] This guide will focus on the synthesis of the core compound and its elaboration into these biologically active molecules.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.[1][2][5]
| Property | Value |
| CAS Number | 50508-66-2 |
| Molecular Formula | C₁₃H₁₂ClNOS |
| Molecular Weight | 265.76 g/mol [2] |
| Appearance | Solid[5] |
| Purity | Typically ≥98%[2] |
| Storage Temperature | 2-8°C, protected from light[1][2] |
| Predicted Boiling Point | 435.4 ± 45.0 °C[1] |
| Predicted Density | 1.303 ± 0.06 g/cm³[1] |
| Synonyms | 2-Amino-3-(p-chlorobenzoyl)-4,5-dimethylthiophene, (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)methanone[1][5] |
Synthesis of the Core Compound
The synthesis of this compound is typically achieved through the Gewald reaction, a multi-component reaction that is highly effective for the preparation of polysubstituted 2-aminothiophenes.[6][7][8]
Gewald Reaction Workflow
The general workflow for the Gewald synthesis of the title compound is depicted below. It involves the condensation of a ketone (butan-2-one), an active methylene nitrile (4-chlorobenzoylacetonitrile), and elemental sulfur in the presence of a base.[9]
Caption: General workflow for the Gewald synthesis of the core compound.
Experimental Protocol: Gewald Synthesis
This protocol is a representative procedure based on the principles of the Gewald reaction.[8][9][10]
Materials:
-
Butan-2-one
-
4-Chlorobenzoylacetonitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like piperidine or triethylamine)
-
Ethanol (or another suitable solvent like methanol or DMF)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chlorobenzoylacetonitrile and 1.1 equivalents of butan-2-one in a minimal amount of ethanol.
-
To this solution, add 1.1 equivalents of elemental sulfur.
-
Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Gently heat the reaction mixture to reflux (around 50-60°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Application as a Synthetic Intermediate for BET Modulators
The primary utility of this compound lies in its role as a precursor for the synthesis of thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines. A prominent example of a compound in this class is (+)-JQ1, a potent and selective BET bromodomain inhibitor.[11]
Synthetic Pathway to Thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepines
The multi-step synthesis from the core 2-aminothiophene to the final thienotriazolodiazepine involves the formation of a diazepine ring followed by the annulation of a triazole ring.[2][11]
Caption: Synthetic pathway from the core compound to thienotriazolodiazepines.
Experimental Protocol: Synthesis of a (+)-JQ1 Analog
The following is a representative multi-step protocol for the synthesis of a thienotriazolodiazepine, exemplified by the synthesis of (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)acetate, a close analog of (+)-JQ1.[2][11]
Step 1: Formation of the Thienodiazepineone
-
React this compound with a protected amino acid, such as Boc-glycine, under standard peptide coupling conditions (e.g., using HATU or HBTU as a coupling agent and a non-nucleophilic base like DIPEA in a solvent such as DMF).
-
The resulting amide is then subjected to Boc-deprotection using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
The deprotected amine undergoes intramolecular cyclization upon heating, often in the presence of a mild acid catalyst, to form the seven-membered diazepine ring, yielding a thienodiazepinone intermediate.
Step 2: Thionation
-
The thienodiazepinone is converted to the corresponding thionolactam by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅) in a suitable solvent like THF or toluene at an elevated temperature.
Step 3: Triazole Ring Formation
-
The thionolactam is reacted with hydrazine hydrate to form an amidrazone intermediate.
-
This intermediate is then cyclized with an appropriate reagent to form the triazole ring. For the synthesis of the target molecule, this is achieved by reacting with tert-butyl 2,2-diethoxyacetate in the presence of an acid catalyst, followed by heating to effect cyclization and elimination, yielding the final thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine product.
Biological Activity of Thienotriazolodiazepine Derivatives
Thienotriazolodiazepines derived from the core compound are potent inhibitors of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). The representative compound (+)-JQ1 exhibits high affinity for these bromodomains.
Quantitative Biological Data
The following table summarizes the inhibitory and binding affinities of (+)-JQ1 for various BET bromodomains.
| Target Protein | Assay Type | Parameter | Value (nM) |
| BRD2 (N-terminal) | IC₅₀ | Inhibition | 17.7 |
| BRD4 (C-terminal) | IC₅₀ | Inhibition | 32.6 |
| BRD4 (N-terminal) | IC₅₀ | Inhibition | 76.9 |
| BRD4 (N-terminal) | Kₐ | Binding Affinity | 49 |
| BRD3 (N-terminal) | Kₐ | Binding Affinity | 59.5 |
| BRD3 (C-terminal) | Kₐ | Binding Affinity | 82 |
| BRD4 (C-terminal) | Kₐ | Binding Affinity | 90.1 |
| BRD2 (N-terminal) | Kₐ | Binding Affinity | 128 |
| BRDT (N-terminal) | Kₐ | Binding Affinity | 190 |
Mechanism of Action: BRD4 Inhibition and Degradation
As BET inhibitors, thienotriazolodiazepines competitively bind to the acetyl-lysine binding pockets of BRD4, preventing its interaction with acetylated histones. This displaces BRD4 from chromatin, leading to the downregulation of target genes, including the oncogene MYC.
More advanced derivatives, known as Proteolysis Targeting Chimeras (PROTACs), can be synthesized from these inhibitors. These PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (BRD4), leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of action of thienotriazolodiazepine-based BET inhibitors and PROTACs.
Experimental Protocols for Biological Evaluation
BET Bromodomain Binding Assays
6.1.1. AlphaScreen Assay [6][12] This assay measures the competitive binding of the test compound to the BET bromodomain.
Materials:
-
GST-tagged BET bromodomain protein (e.g., BRD4-BD1)
-
Biotinylated acetylated histone peptide
-
Streptavidin-coated donor beads
-
Anti-GST antibody-coated acceptor beads
-
Assay buffer
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the GST-tagged BET protein, the biotinylated histone peptide, and the test compound.
-
Incubate at room temperature for 30 minutes to allow for binding equilibrium.
-
Add a suspension of anti-GST acceptor beads and incubate for 60 minutes.
-
Add a suspension of streptavidin donor beads and incubate for 60 minutes in the dark.
-
Read the plate on an AlphaScreen reader. The signal is inversely proportional to the binding of the test compound.
-
Calculate IC₅₀ values from the dose-response curve.
6.1.2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay [13][14][15] This assay also measures competitive binding based on the proximity of donor and acceptor fluorophores.
Materials:
-
His-tagged BET bromodomain protein
-
Biotinylated acetylated histone peptide
-
Terbium-conjugated anti-His antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)
-
Assay buffer
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the His-tagged BET protein, the biotinylated histone peptide, and the test compound.
-
Add the Terbium-conjugated anti-His antibody and the streptavidin-conjugated acceptor.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Read the plate using a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio, which is inversely proportional to the binding of the test compound.
-
Determine IC₅₀ values from the dose-response curve.
Cellular Assays
6.2.1. Western Blot for BRD4 Degradation [1][5] This assay is used to quantify the degradation of BRD4 protein induced by a PROTAC derivative.
Materials:
-
Cancer cell line (e.g., HeLa, THP-1)
-
Test compound (PROTAC)
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities relative to the loading control to determine the extent of BRD4 degradation.
6.2.2. Cell Viability Assay (MTT or CCK-8) [1] This assay measures the effect of the compound on cell proliferation and viability.
Materials:
-
Cancer cell line
-
Test compound
-
96-well plate
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its efficient synthesis via the Gewald reaction provides access to the thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine scaffold, which is central to the development of potent BET bromodomain inhibitors and degraders. These final products have demonstrated significant potential in preclinical studies for the treatment of cancer and other diseases driven by BET protein dysregulation. This guide provides the necessary technical information for researchers to synthesize and evaluate this core compound and its biologically active derivatives, thereby facilitating further drug discovery and development efforts in this important therapeutic area.
References
- 1. GB2243829A - Preparation of thieno-triszolo-diazepine derivatives - Google Patents [patents.google.com]
- 2. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4155913A - Thienotriazolodiazepine derivatives - Google Patents [patents.google.com]
- 4. Cas 50508-66-2,2-AMino-3-(p-chlorobenzoyl)-4,5-diMethylthiophene | lookchem [lookchem.com]
- 5. WO2013030150A1 - 6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines - Google Patents [patents.google.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine, 2-bromo-4-(2-chlorophenyl)- | C14H8BrClN4S | CID 171613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, a compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, provides a step-by-step experimental protocol for its synthesis via the Gewald reaction, and explores its role as a potential positive allosteric modulator of the A1 adenosine receptor. The information is presented to support further research and development efforts in the field of drug discovery.
Introduction
This compound, belonging to the class of 2-amino-3-benzoylthiophenes, has emerged as a molecule of interest for its potential pharmacological activities. Compounds within this structural class are recognized as positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1AR).[1] A1AR PAMs represent a promising therapeutic strategy for various conditions, including pain and ischemia, by enhancing the effect of the endogenous ligand adenosine, potentially offering a more targeted and safer pharmacological profile compared to direct agonists.[1] This guide aims to consolidate the available technical information on this compound to facilitate its investigation and application in research and drug development.
Chemical and Physical Properties
A summary of the known quantitative and qualitative properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 2-Amino-3-(p-chlorobenzoyl)-4,5-dimethylthiophene | [2] |
| CAS Number | 50508-66-2 | [2] |
| Molecular Formula | C₁₃H₁₂ClNOS | |
| Molecular Weight | 265.76 g/mol | |
| Physical Form | Solid | |
| Melting Point | 123–125 °C | [3] |
| Storage Temperature | 2-8°C |
Synthesis
The primary route for the synthesis of this compound is the Gewald reaction.[3][4][5] This multicomponent reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[5]
Experimental Protocol: Gewald Synthesis
This protocol is based on the successful synthesis of this compound, which has been reported in the literature.[3]
Reactants:
-
3-Pentanone (or other suitable ketone)
-
2-(4-chlorobenzoyl)acetonitrile (or other activated nitrile)
-
Elemental Sulfur
-
Piperidinium borate (or other suitable base/catalyst)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a solution of the ketone (1 equivalent) and the activated nitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of piperidinium borate.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a yellow solid.[3]
Synthesis Workflow
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.43 (d, J = 8.5 Hz, 2H), 7.37 (d, J = 8.5 Hz, 2H), 6.72 (s, 2H), 2.51 (t, J=7.5 Hz, 2H), 1.15 (t, J=7.5 Hz, 6H) | [3] |
Note: The provided ¹H NMR data appears to have a discrepancy in the integration of the aromatic protons and the description of the alkyl protons. The original source should be consulted for clarification. The listed data is as it appears in the reference.
Biological Activity and Signaling Pathways
Mechanism of Action: A1 Adenosine Receptor Positive Allosteric Modulator
This compound is a member of a class of compounds known to act as positive allosteric modulators (PAMs) of the A1 adenosine receptor.[1] PAMs do not directly activate the receptor but bind to a site topographically distinct from the orthosteric site where the endogenous ligand (adenosine) binds.[6] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.[1]
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[7] Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade is involved in various physiological processes, including neurotransmission, cardiac function, and inflammation.
Signaling Pathway Diagram
Experimental Protocols for Biological Assays
Radioligand Binding Assay (to assess binding affinity and allosteric modulation):
-
Prepare cell membranes from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-hA1AR cells).
-
Incubate the membranes with a constant concentration of a radiolabeled A1AR agonist (e.g., [³H]CCPA) in the absence and presence of increasing concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data are analyzed to determine the ability of the test compound to enhance the binding of the radiolabeled agonist.
Functional Assay (e.g., cAMP accumulation assay to assess functional activity):
-
Culture CHO-hA1AR cells in appropriate media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Concurrently, treat the cells with a submaximal concentration of an A1AR agonist (e.g., adenosine) in the absence and presence of increasing concentrations of the test compound.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Data are analyzed to determine the potentiation of the agonist-induced inhibition of cAMP accumulation by the test compound.
Experimental Workflow for Biological Evaluation
Conclusion
This compound is a synthetically accessible compound with significant potential as a positive allosteric modulator of the A1 adenosine receptor. This technical guide has provided a consolidated resource of its known properties, a detailed synthetic protocol, and an overview of its expected biological activity and the methods for its evaluation. Further research is warranted to fully elucidate its pharmacological profile, including quantitative characterization of its allosteric modulatory effects and its potential therapeutic applications. The information and protocols presented herein are intended to serve as a valuable starting point for researchers, scientists, and drug development professionals interested in this promising molecule.
References
- 1. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS: 50508-66-2 | CymitQuimica [cymitquimica.com]
- 3. d-nb.info [d-nb.info]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of 2-Amino-3-Aroylthiophenes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted 2-aminothiophenes, particularly 2-amino-3-aroylthiophenes, is a cornerstone of heterocyclic chemistry, with significant implications for medicinal chemistry and drug discovery. The Gewald reaction, a versatile and widely utilized multicomponent reaction, provides an efficient pathway to these valuable scaffolds. This technical guide offers an in-depth exploration of the Gewald reaction for the synthesis of 2-amino-3-aroylthiophenes, complete with experimental protocols, quantitative data, and mechanistic insights.
Introduction to the Gewald Reaction
First reported by Karl Gewald in 1961, the Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[1][2] The reaction's operational simplicity and the ready availability of starting materials have contributed to its widespread adoption.[2] 2-Amino-3-aroylthiophenes, a key class of compounds synthesized via this method, are known to act as allosteric enhancers at the A1 adenosine receptor, making them attractive targets for drug development.[3][4]
Reaction Mechanism
The mechanism of the Gewald reaction has been elucidated over time and is understood to proceed through a series of key steps.[1] A computational study using Density Functional Theory (DFT) has further clarified the intricacies of the reaction pathway, particularly concerning the role of sulfur and polysulfide intermediates.[5][6]
The generally accepted mechanism involves:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the ketone (or aldehyde) and the activated acetonitrile.[1][5] This step forms a stable α,β-unsaturated nitrile intermediate.[3]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and can involve the opening of the S8 ring to form polysulfide intermediates.[5]
-
Cyclization and Tautomerization: The sulfurated intermediate undergoes intramolecular cyclization via the attack of the sulfur on the cyano group, followed by tautomerization to yield the final 2-aminothiophene product.[1] Aromatization of the thiophene ring is a key driving force for the reaction.[5]
Below is a visual representation of the proposed reaction mechanism:
Caption: Proposed mechanism of the Gewald reaction.
Experimental Protocols & Quantitative Data
Numerous variations of the Gewald reaction have been developed to improve yields, reduce reaction times, and broaden the substrate scope. These modifications often involve the use of different catalysts, bases, solvents, and energy sources such as microwave irradiation.[1][2]
Conventional Heating with Amine Catalysts
A common approach involves the use of a base like morpholine or piperidine in a suitable solvent under thermal conditions.
Experimental Protocol 1: General One-Pot Synthesis [7]
-
Reactant Mixture: To a solution of an aryl alkyl ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).
-
Catalyst Addition: Add morpholine (excess) and morpholinium acetate.
-
Reaction: Heat the mixture at a specified temperature (e.g., 50-80 °C) for a designated time, monitoring the reaction progress by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 1: Synthesis of 2-Aminothiophene-3-carboxylates via One-Pot Gewald Reaction [7]
| Entry | Aryl Alkyl Ketone | R | Yield (%) |
| 1 | Acetophenone | H | 75 |
| 2 | 4-Methylacetophenone | CH₃ | 80 |
| 3 | 4-Methoxyacetophenone | OCH₃ | 78 |
| 4 | 4-Chloroacetophenone | Cl | 65 |
| 5 | Propiophenone | CH₃ | 72 |
L-Proline Catalyzed Synthesis
L-proline has emerged as a green and cost-effective catalyst for the Gewald reaction, facilitating both the initial condensation and subsequent sulfur addition.[8]
Experimental Protocol 2: L-Proline Catalyzed Synthesis [8]
-
Reactant Mixture: In a round-bottom flask, combine the ketone (1.0 mmol), malononitrile or ethyl cyanoacetate (1.2 mmol), and elemental sulfur (1.5 mmol) in DMF (3 mL).
-
Catalyst Addition: Add L-proline (10 mol%).
-
Reaction: Stir the mixture at 60 °C for the time indicated by TLC monitoring.
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel.
Table 2: L-Proline Catalyzed Gewald Reaction of Various Ketones [8]
| Entry | Ketone | Activated Nitrile | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | 2 | 95 |
| 2 | Cyclopentanone | Malononitrile | 3 | 92 |
| 3 | Acetone | Malononitrile | 4 | 85 |
| 4 | Acetophenone | Malononitrile | 5 | 88 |
| 5 | Cyclohexanone | Ethyl Cyanoacetate | 4 | 84 |
One-Pot, Two-Step Synthesis using DBU and DABCO
A one-pot, two-step protocol has been developed for the synthesis of 2-amino-3-arylthiophenes from chalcones and arylacetonitriles.[9]
Experimental Protocol 3: One-Pot, Two-Step Synthesis [9]
-
Step 1 (Michael Addition): To a solution of chalcone (1.0 eq) and arylacetonitrile (1.1 eq) in DMSO, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir at room temperature for 30 minutes.
-
Step 2 (Sulfuration and Cyclization): To the reaction mixture, add elemental sulfur (1.5 eq) and DABCO (1,4-Diazabicyclo[2.2.2]octane). Heat the mixture at 80 °C for 16 hours.
-
Work-up and Purification: After cooling, the reaction is worked up and the product is purified by silica gel chromatography.
Table 3: Synthesis of 2-Amino-3-arylthiophenes via a One-Pot, Two-Step Reaction [9]
| Entry | Chalcone Substituent (Ar¹) | Arylacetonitrile Substituent (Ar²) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 77 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 72 |
| 3 | 4-MeOC₆H₄ | C₆H₅ | 68 |
| 4 | C₆H₅ | 4-ClC₆H₄ | 75 |
| 5 | C₆H₅ | 4-MeOC₆H₄ | 70 |
Workflow and Logical Relationships
The general workflow for synthesizing and evaluating 2-amino-3-aroylthiophenes in a drug discovery context can be visualized as follows:
Caption: Drug discovery workflow for 2-amino-3-aroylthiophenes.
Applications in Drug Development
Substituted 2-aminothiophenes are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[10] The thiophene ring can act as a bioisosteric replacement for a phenyl group, a common motif in many active drugs.[11]
Specifically, 2-amino-3-aroylthiophenes have been extensively investigated as:
-
Allosteric Enhancers of the A1 Adenosine Receptor: These compounds can potentiate the effect of the endogenous ligand, adenosine, which is involved in various physiological processes, including cardioprotection and anti-inflammation.[3][4]
-
Antimicrobial Agents: Certain derivatives have shown activity against various Gram-positive and Gram-negative bacteria and fungi.[4][8]
-
Anticancer Agents: Some 2-aminothiophene derivatives have demonstrated antiproliferative activity.[12]
-
Anti-inflammatory Agents: The anti-inflammatory properties of these compounds are also an area of active research.[4]
Conclusion
The Gewald reaction remains a powerful and versatile tool for the synthesis of 2-amino-3-aroylthiophenes. The development of new catalytic systems and reaction conditions continues to enhance the efficiency, sustainability, and scope of this important transformation. For researchers in drug development, a thorough understanding of the Gewald reaction provides a direct route to a class of compounds with significant therapeutic potential. The ability to readily synthesize diverse libraries of these thiophene derivatives is crucial for conducting comprehensive structure-activity relationship studies and ultimately identifying promising new drug candidates.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. d-nb.info [d-nb.info]
The Gewald Reaction: A Deep Dive into the Mechanism of 2-Aminothiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction, a cornerstone of heterocyclic chemistry since its discovery by Karl Gewald in 1961, provides a versatile and efficient one-pot method for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] These thiophene derivatives are pivotal structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes.[4][5][6] This technical guide offers an in-depth exploration of the intricate mechanism of the Gewald reaction, presenting a consensus view based on experimental evidence and computational studies.
Core Reaction Overview
The Gewald three-component reaction (G-3CR) involves the condensation of a ketone or aldehyde, an α-activated nitrile (such as a cyanoester or malononitrile), and elemental sulfur in the presence of a basic catalyst.[5][7] The reaction is prized for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions often employed.[1][2]
The Mechanistic Pathway: A Step-by-Step Elucidation
While the overall transformation is well-established, the precise mechanistic details, particularly concerning the role and fate of elemental sulfur, have been the subject of extensive investigation. The currently accepted mechanism is a multi-step sequence involving condensation, sulfur addition, and cyclization.[2][7]
Step 1: Knoevenagel-Cope Condensation
The initial and undisputed step of the Gewald reaction is a Knoevenagel-Cope condensation between the starting carbonyl compound and the activated nitrile.[4][7][8] This acid-base catalyzed reaction results in the formation of a stable α,β-unsaturated nitrile intermediate.[7][9] The base, typically a secondary amine like morpholine or piperidine, facilitates the deprotonation of the α-carbon of the nitrile, generating a carbanion that subsequently attacks the carbonyl carbon.[6][10] Dehydration of the resulting adduct yields the electron-deficient alkene.
Caption: Knoevenagel-Cope condensation pathway.
Step 2: Sulfuration of the Intermediate
The mechanism of sulfur incorporation is the most complex aspect of the Gewald reaction. Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights.[4][11][12] The prevailing evidence suggests that the α,β-unsaturated nitrile intermediate is deprotonated by the base at the γ-position to form a resonance-stabilized allylic anion.[4] This anion then acts as a nucleophile, attacking the elemental sulfur ring (most commonly S₈) and leading to its opening.[4] This process results in the formation of a linear polysulfide intermediate.[4][13]
An alternative, though less favored, proposal suggests that the amine base first reacts with sulfur to form an ammonium polysulfide, which then acts as the sulfurating agent.[14] However, calculations indicate that the direct nucleophilic attack of the carbanion on elemental sulfur is the more likely pathway.[4]
Step 3: Polysulfide Decomposition and Cyclization
The initially formed long-chain polysulfide is not the species that cyclizes. It must first be degraded to a monosulfide intermediate.[4][13] This decomposition can occur through several proposed mechanisms, including unimolecular cyclization (favored for longer polysulfide chains), nucleophilic degradation, and scrambling reactions.[4][12][13] Protonation of the polysulfide chain is believed to facilitate this decomposition by altering its electrophilic character, providing a kinetically favorable route to the monosulfide.[11][13]
Once the monosulfide is formed, a rapid intramolecular cyclization occurs.[7][15] The sulfur atom nucleophilically attacks the nitrile group.
Step 4: Tautomerization and Aromatization
The final step involves the tautomerization of the cyclic imine intermediate to the stable, aromatic 2-aminothiophene.[7][9] This aromatization is the thermodynamic driving force for the entire reaction sequence, pulling the complex equilibria of intermediates towards the final product.[4][12]
Caption: Core mechanism of the Gewald reaction.
Quantitative Data Summary
The yield of the Gewald reaction is highly dependent on the nature of the substrates, the catalyst employed, and the reaction conditions. The following table summarizes representative yields for the synthesis of various 2-aminothiophenes.
| Carbonyl Compound | Activated Nitrile | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | Reflux | 75-85 | [16] |
| Acetone | Malononitrile | Triethylamine | Methanol | 50 | 60-70 | [2] |
| 4-Methylcyclohexanone | Ethyl cyanoacetate | Piperidinium borate | Ethanol | 80 | 92 | [6] |
| Propiophenone | Malononitrile | Morpholine | DMF | 60 | 55-65 | [10] |
| 2-Butanone | Malononitrile | Diethylamine | Ethanol | RT | 78 | [4] |
| Indanone | Malononitrile | Morpholine | Ethanol | Reflux | 65-75 | [17] |
| Acetaldehyde | Cyanoacetamide | Piperidine | Water | 50 | 45-55 | [2] |
Key Experimental Protocols
Protocol 1: Classical Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[16]
-
Reactants:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
-
Solvent: Ethanol
-
Procedure:
-
A mixture of cyclohexanone, ethyl cyanoacetate, and morpholine in ethanol is stirred at room temperature for 1 hour.
-
Elemental sulfur is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 2-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
-
Protocol 2: Microwave-Assisted Gewald Synthesis[18]
-
Reactants:
-
Ketone/Aldehyde (1.0 eq)
-
Activated Nitrile (1.0 eq)
-
Elemental sulfur (1.2 eq)
-
Base (e.g., piperidine, 0.5 eq)
-
-
Solvent: N,N-Dimethylformamide (DMF)
-
Procedure:
-
The ketone/aldehyde, activated nitrile, elemental sulfur, and base are combined in a microwave reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
After cooling, the reaction mixture is worked up as described in the conventional method (precipitation in water, filtration, and recrystallization).
-
This method has been shown to significantly reduce reaction times and, in some cases, improve yields.[7]
-
Caption: General experimental workflow for the Gewald reaction.
Conclusion
The Gewald reaction remains a powerful and indispensable tool for the synthesis of 2-aminothiophenes. A deep understanding of its mechanism, which proceeds through a Knoevenagel-Cope condensation followed by a complex but thermodynamically driven sulfurative cyclization, is crucial for optimizing reaction conditions and extending its synthetic utility. The continued development of novel catalysts and greener reaction protocols, such as microwave-assisted and solvent-free methods, ensures the enduring relevance of the Gewald reaction in modern organic synthesis and drug discovery.[6][10][18]
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Gewald_reaction [chemeurope.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 12. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. derpharmachemica.com [derpharmachemica.com]
The Diverse Biological Activities of Aminothiophene Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a versatile class of heterocyclic compounds.
Aminothiophene derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Aminothiophene derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][3]
A notable study on aminothiophene derivatives SB-44, SB-83, and SB-200 demonstrated significant cytotoxicity in prostate and cervical adenocarcinoma cells, with IC50 values ranging from 15.38 to 34.04 μM.[1] These compounds were found to reduce clone formation and induce apoptosis through the cleavage of Poly (ADP-ribose) polymerase (PARP).[1] Specifically, SB-83 and SB-44 induced an increase in the sub-G1 phase of the cell cycle, while SB-200 caused a decrease in the S/G2/M phase.[1] Furthermore, some derivatives, such as 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), have been identified as potent inhibitors of tubulin polymerization and WEE1 kinase, leading to G2/M cell cycle arrest and apoptosis.[3]
Quantitative Anticancer Activity Data
| Compound/Derivative | Cell Line | Activity | IC50 (μM) | Reference |
| SB-44 | Prostate and Cervical Adenocarcinoma | Cytotoxicity | 15.38 - 34.04 | [1] |
| SB-83 | Prostate and Cervical Adenocarcinoma | Cytotoxicity | 15.38 - 34.04 | [1] |
| SB-200 | Prostate and Cervical Adenocarcinoma | Cytotoxicity | 15.38 - 34.04 | [1] |
| 6CN14 | HeLa, PANC-1 | Antiproliferative | Not specified | [2] |
| 7CN09 | HeLa, PANC-1 | Antiproliferative | Not specified | [2] |
| Thiophene derivative 4 | MCF-7 | Cytotoxicity | 14.53 ± 0.54 | [4] |
| Thiophene derivative 6 | MCF-7 | Cytotoxicity | 11.17 ± 0.42 | [4] |
| Thiophene derivative 7 | MCF-7 | Cytotoxicity | 16.76 ± 0.63 | [4] |
| Derivative 5 | HepG-2 | Cytotoxicity | More potent than Sorafenib | [5] |
| Derivative 21 | HepG-2 | Cytotoxicity | More potent than Sorafenib | [5] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the aminothiophene derivatives (e.g., 5, 10, 25, and 50 μM) and a control (e.g., doxorubicin) for specific time points (e.g., 24 and 48 hours).[2]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathway: Induction of Apoptosis
Caption: Aminothiophene-induced apoptosis pathway.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Aminothiophene derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[6][7] The presence of specific substituents on the thiophene ring has been shown to significantly influence their antimicrobial potency.[7][8]
For instance, a series of 2-aminothiophene derivatives showed promising antifungal profiles, with some compounds exhibiting minimum inhibitory concentration (MIC) values between 16-64 μg/mL, which in some cases were better than the reference drug fluconazole.[7] Structure-activity relationship (SAR) studies indicated that the presence of halogens and nitro substituents enhances antifungal activity.[7] In another study, thiophene derivative 7 was found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa.[9]
Quantitative Antimicrobial Activity Data
| Compound/Derivative | Microorganism | Activity | MIC (μg/mL) | Reference |
| 4e, 4f, 4g, 4k, 4l, 4m, 4o, 4p | Fungi | Antifungal | 16 - 64 | [7] |
| Thiophene derivative 7 | Pseudomonas aeruginosa | Antibacterial | More potent than gentamicin | [9] |
| 9b, 10 | Fungi species | Antifungal | 100% inhibition | [10] |
| 7b, 8 | Bacteria species | Antibacterial | Comparable to ampicillin and gentamicin | [10] |
| 4F | XDR Salmonella Typhi | Antibacterial | 3.125 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The aminothiophene derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Several aminothiophene analogs have been identified as potent anti-inflammatory agents.[12][13] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (NRF2) and nuclear factor-kappa B (NF-κB) signaling pathways.[14]
One study reported that certain 2-aminothiophene analogs exhibited significant anti-inflammatory potential, with IC50 values ranging from 121.47 μM to 422 μM.[12][13] Another investigation revealed that tetrahydrobenzo[b]thiophene derivatives could activate NRF2, a key regulator of antioxidant responses, and subsequently reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) in lipopolysaccharide (LPS)-stimulated cells.[14]
Quantitative Anti-inflammatory Activity Data
| Compound/Derivative | Assay | Activity | IC50 (μM) | Reference |
| Compound 1 | Anti-inflammatory | Inhibition | 121.47 | [12][13] |
| Compound 2 | Anti-inflammatory | Inhibition | 412 | [13] |
| Compound 3 | Anti-inflammatory | Inhibition | 323 | [13] |
| Compound 4 | Anti-inflammatory | Inhibition | 348 | [13] |
| Compound 5 | Anti-inflammatory | Inhibition | 422 | [12][13] |
| Compound 6 | Anti-inflammatory | Inhibition | 396 | [13] |
| 5a | Carrageenan-induced peritonitis | Inhibition | 7.2 ± 1.8 | [15] |
| 5d | Carrageenan-induced peritonitis | Inhibition | 5.2 ± 2.0 | [15] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Stimulation and Treatment: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the aminothiophene derivatives for a specific period.
-
Nitrite Measurement: The supernatant from each well is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Absorbance Reading: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve. A decrease in nitrite concentration in the presence of the compounds indicates anti-inflammatory activity.[14]
Signaling Pathway: NRF2-Mediated Anti-inflammatory Response
Caption: NRF2 activation by aminothiophenes.
General Experimental Workflow
The discovery and development of biologically active aminothiophene derivatives typically follow a structured workflow, from synthesis to biological evaluation.
Caption: Drug discovery workflow for aminothiophenes.
Conclusion
Aminothiophene derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammation, underscores their potential for further development. The continued exploration of their structure-activity relationships, mechanisms of action, and optimization of their pharmacokinetic properties will be crucial in translating these promising scaffolds into clinically effective drugs. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for novel and improved therapies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: A Promising Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is a small molecule belonging to the 2-aminothiophene class of compounds, which has garnered significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological activities, with a focus on its role as a potential therapeutic agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity and Structure
The compound is systematically named This compound . A common synonym is (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)methanone. Its unique structure, featuring a substituted 2-aminothiophene core, is the basis for its biological activity.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonym | (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)methanone |
| CAS Number | 50508-66-2 |
| Molecular Formula | C₁₃H₁₂ClNOS |
| Molecular Weight | 265.76 g/mol |
| Appearance | Solid |
Structure:
Caption: 2D structure of this compound.
Synthesis
The primary synthetic route to this compound and its analogs is the Gewald reaction . This versatile multi-component condensation reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes.
Experimental Protocol: General Gewald Synthesis
The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of the title compound, 3-methyl-2-butanone would serve as the ketone precursor.
Materials:
-
3-Methyl-2-butanone
-
(4-Chlorophenyl)(cyano)methanone (or a related α-cyano carbonyl compound)
-
Elemental sulfur (S₈)
-
Base (e.g., morpholine, diethylamine, or piperidine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a stirred solution of the ketone and the α-cyano carbonyl compound in the chosen solvent, add elemental sulfur.
-
Slowly add the base to the reaction mixture. An exothermic reaction may be observed.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50 °C) for a period ranging from a few hours to overnight.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the desired 2-aminothiophene derivative.
Logical Workflow for Gewald Synthesis:
Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.
Biological Activity and Mechanism of Action
Derivatives of 2-aminothiophene are recognized for their diverse pharmacological properties. Notably, this class of compounds has been extensively investigated as positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor (A1AR) .[1][2]
PAMs offer a sophisticated mechanism for modulating receptor activity. Instead of directly activating the receptor at the orthosteric site (where the endogenous ligand binds), PAMs bind to a distinct allosteric site. This binding event typically results in a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous agonist.
Allosteric Modulation of the A1 Adenosine Receptor
The A1 adenosine receptor is a promising therapeutic target for non-opioid analgesics, particularly for the treatment of neuropathic pain.[3] However, the development of orthosteric A1AR agonists has been hampered by a lack of subtype selectivity and off-target side effects.[3] Allosteric modulators, such as this compound and its analogs, represent a promising alternative. By enhancing the effect of endogenous adenosine, which is often elevated in pathological states like neuropathic pain, these PAMs can achieve a more targeted and potentially safer therapeutic effect.[3]
Signaling Pathway of A1 Adenosine Receptor Modulation:
Caption: Simplified signaling pathway of A1 adenosine receptor allosteric modulation.
Structure-Activity Relationship (SAR)
Conclusion
This compound is a member of a promising class of compounds with the potential to act as positive allosteric modulators of the A1 adenosine receptor. Its synthesis via the well-established Gewald reaction makes it and its derivatives accessible for further investigation. The allosteric modulation mechanism offers a potential advantage over traditional orthosteric agonists, particularly in achieving targeted therapeutic effects with an improved safety profile. Further research, including detailed in vitro and in vivo pharmacological studies, is warranted to fully elucidate the therapeutic potential of this compound for conditions such as neuropathic pain. Researchers in the field of drug development are encouraged to explore the synthesis and biological evaluation of this and related 2-aminothiophene derivatives.
References
- 1. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (+)-JQ1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. Its ability to competitively bind to the acetyl-lysine recognition pockets of bromodomains prevents their interaction with acetylated histones, leading to the modulation of transcriptional programs, notably the downregulation of oncogenes such as c-Myc. This has established (+)-JQ1 as a critical tool for cancer research and a lead compound for developing novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes for (+)-JQ1, detailing the necessary starting materials, experimental protocols, and quantitative data. Furthermore, it elucidates the key signaling pathways affected by (+)-JQ1 through detailed diagrams.
Core Starting Materials for (+)-JQ1 Synthesis
The synthesis of (+)-JQ1 can be approached through several routes, with two prominent methods being a multi-step synthesis commencing with a Gewald reaction and a more concise one-pot, three-step synthesis from a benzodiazepine precursor. The selection of the starting material is contingent on the chosen synthetic strategy.
Starting Materials for Multi-Step Synthesis via Gewald Reaction
This route builds the thienodiazepine core of (+)-JQ1 sequentially. The key starting materials are commercially available and are listed in the table below.
| Starting Material | Supplier (Example) | CAS Number |
| 3-Oxo-3-(4-chlorophenyl)propanenitrile | Sigma-Aldrich | 2509-94-6 |
| Butan-2-one | Fisher Scientific | 78-93-3 |
| Elemental Sulfur | Acros Organics | 7704-34-9 |
| Morpholine | Alfa Aesar | 110-91-8 |
| (S)-Aspartic acid 4-tert-butyl ester | Combi-Blocks | 33305-67-2 |
| Fmoc-OSu | TCI Chemicals | 8292-82-0 |
Starting Material for One-Pot Synthesis
This streamlined approach begins with a pre-formed benzodiazepine intermediate, which is then converted to (+)-JQ1 in a single pot through a series of reactions.
| Starting Material | Supplier (Example) | CAS Number |
| tert-Butyl (S)-2-(7-(4-chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1][2]diazepin-3-yl)acetate | Enamine | 1268524-65-7 |
Synthetic Routes and Experimental Protocols
Two primary and validated synthetic routes to (+)-JQ1 are detailed below.
Multi-Step Synthesis via Gewald Reaction
This synthetic pathway involves the initial construction of a substituted thiophene ring, followed by coupling with an amino acid derivative, cyclization, and final triazole ring formation.
Experimental Workflow:
Figure 1: Experimental workflow for the multi-step synthesis of (+)-JQ1.
Step 1: Gewald Reaction for Thiophene Synthesis
This step constructs the key 2-amino-3-acyl-4,5-dimethylthiophene intermediate.
-
Protocol: To a solution of 3-oxo-3-(4-chlorophenyl)propanenitrile (1.0 eq) and butan-2-one (1.1 eq) in ethanol, add elemental sulfur (1.2 eq) and morpholine (0.5 eq). Heat the mixture to reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-amino-5-(4-chlorobenzoyl)-3,4-dimethylthiophene.
-
Quantitative Data:
-
Yield: 75-85%
-
Purity (by HPLC): >95%
-
Step 2: Amide Coupling with Protected Aspartic Acid
The thiophene intermediate is coupled with a protected L-aspartic acid derivative.
-
Protocol: To a solution of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid (1.0 eq) in dichloromethane (DCM), add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes. Add the 2-amino-5-(4-chlorobenzoyl)-3,4-dimethylthiophene (1.1 eq) and continue stirring at room temperature for 16 hours. The reaction mixture is then washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Quantitative Data:
-
Yield: 60-70%
-
Step 3: Fmoc Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed to liberate the amine.
-
Protocol: Dissolve the product from Step 2 in a 20% solution of piperidine in dimethylformamide (DMF). Stir the reaction at room temperature for 1 hour. The solvent is removed under vacuum, and the residue is purified by column chromatography.
-
Quantitative Data:
-
Yield: 80-90%
-
Step 4: Cyclization to form the Thienodiazepine Core
An intramolecular cyclization forms the seven-membered diazepine ring.
-
Protocol: Dissolve the amine from Step 3 in toluene and add a catalytic amount of acetic acid. Heat the mixture to reflux with a Dean-Stark trap for 12 hours. After cooling, the solvent is removed, and the crude product is purified by column chromatography to yield the thienodiazepine core.
-
Quantitative Data:
-
Yield: 50-60%
-
Step 5: Triazole Formation
The final triazole ring is constructed to yield racemic JQ1.
-
Protocol: To a solution of the thienodiazepine from Step 4 in tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (1.2 eq). After stirring for 30 minutes, add diethyl chlorophosphate (1.2 eq) and stir for another hour at 0 °C. Acetylhydrazide (1.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Quantitative Data:
-
Yield: 40-50%
-
Step 6: Chiral Purification
The racemic mixture of JQ1 is separated to isolate the active (+)-enantiomer.[3]
-
Protocol: The racemic JQ1 is subjected to preparative supercritical fluid chromatography (SFC) using a chiral stationary phase (e.g., CHIRALPAK® AD-H).[3] The mobile phase is typically a mixture of supercritical CO2 and a modifier such as methanol or ethanol. The fractions corresponding to the (+)-JQ1 enantiomer are collected and the solvent is removed to yield the pure product.
-
Quantitative Data:
-
Enantiomeric Excess (ee): >99%
-
One-Pot Synthesis from a Benzodiazepine Intermediate
This efficient method converts a benzodiazepine precursor to (±)-JQ1 in a single reaction vessel.[2][3][4][5]
Experimental Workflow:
Figure 2: Workflow for the one-pot synthesis of (+)-JQ1.
-
Protocol:
-
Thionation: To a solution of tert-butyl (S)-2-(7-(4-chlorophenyl)-5-methyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1][2]diazepin-3-yl)acetate (1.0 eq) in anhydrous THF, add Lawesson's reagent (0.6 eq). Heat the mixture to reflux for 2-3 hours.[3]
-
Amidrazone Formation: Cool the reaction mixture to 0 °C and add hydrazine hydrate (10 eq) dropwise. Stir at 0 °C for 30 minutes.[5]
-
Triazole Cyclization: Quench the reaction with water and extract the product into ethyl acetate. Concentrate the organic layer and dissolve the residue in a mixture of trimethyl orthoacetate and toluene. Heat the solution at 110 °C for 2 hours.[3]
-
Purification: After cooling, the solvent is removed under reduced pressure, and the crude racemic JQ1 is purified by column chromatography. The enantiomers are then separated by chiral SFC as described in the multi-step synthesis.
-
-
Quantitative Data:
Signaling Pathways
(+)-JQ1 exerts its biological effects by targeting the BET family of bromodomain-containing proteins, primarily BRD4. This inhibition disrupts key transcriptional programs essential for cancer cell proliferation and survival.
Mechanism of (+)-JQ1 Action
Figure 3: Simplified signaling pathway illustrating the mechanism of action of (+)-JQ1.
(+)-JQ1 competitively binds to the bromodomains of BRD4, preventing its association with acetylated lysine residues on histone tails. This displacement of BRD4 from chromatin inhibits the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. Consequently, RNA Polymerase II is not efficiently phosphorylated and activated, leading to a stall in transcriptional elongation of key genes, including the oncogene c-Myc. The resulting downregulation of these gene products ultimately suppresses cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and activity of (+)-JQ1.
Table 1: Synthesis Yields
| Synthetic Route | Step | Average Yield |
| Multi-Step | Gewald Reaction | 80% |
| Amide Coupling | 65% | |
| Fmoc Deprotection | 85% | |
| Cyclization | 55% | |
| Triazole Formation | 45% | |
| One-Pot | Overall (racemic) | 60% |
Table 2: (+)-JQ1 Binding Affinity and Cellular Activity
| Target | Binding Assay (Kd, nM) | Cellular Assay (IC50, nM) |
| BRD4 (BD1) | ~50 | - |
| BRD4 (BD2) | ~90 | - |
| NMC Cells | - | ~100 |
Conclusion
This technical guide has outlined the primary synthetic strategies for the potent BET bromodomain inhibitor, (+)-JQ1. The multi-step synthesis offers flexibility for analogue generation, while the one-pot method provides a more streamlined and scalable approach. Detailed experimental protocols and quantitative data have been provided to aid researchers in the successful synthesis and application of this important chemical probe. Furthermore, the elucidation of the signaling pathways affected by (+)-JQ1 underscores its significance in the study of transcriptional regulation and the development of novel cancer therapies.
References
- 1. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: A Putative Adenosine A1 Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential biological activity, and significance of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone. This compound belongs to the well-established class of 2-amino-3-benzoylthiophenes, which are recognized as potent and selective positive allosteric modulators (PAMs) of the adenosine A1 receptor (A1R). While specific data for this exact molecule is limited in publicly available literature, this guide extrapolates from closely related and extensively studied analogs to present its likely pharmacological profile and research potential. The A1R is a promising therapeutic target for a variety of conditions, including neuropathic pain, and allosteric modulation offers a sophisticated approach to selectively enhance the receptor's activity in a disease-specific context. This document details the probable synthetic route via the Gewald reaction, outlines its expected mechanism of action on the A1R signaling pathway, and provides representative experimental protocols for its synthesis and biological characterization.
Introduction: The Significance of 2-Amino-3-Benzoylthiophenes
The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 2-amino-3-benzoylthiophenes have emerged as a significant family of molecules that act as positive allosteric modulators of the adenosine A1 receptor (A1R).[2][3] The A1R, a G protein-coupled receptor (GPCR), plays a crucial role in regulating neuronal activity, cardiac function, and inflammation.[4]
Direct-acting A1R agonists have shown therapeutic promise but are often limited by on-target side effects due to the ubiquitous expression of the receptor.[1] Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (adenosine) binding site, offer a more nuanced approach. PAMs enhance the affinity and/or efficacy of the endogenous agonist, thereby amplifying the physiological signaling in a spatially and temporally controlled manner, particularly in disease states where endogenous adenosine levels are elevated.[1][4]
This compound, with its characteristic 2-amino-3-benzoylthiophene core, is predicted to exhibit similar A1R PAM activity. Its structural similarity to known A1R PAMs, such as MIPS521, suggests its potential as a valuable research tool and a lead compound for the development of novel therapeutics.[1]
Synthesis
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction .[5][6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5][6]
For the synthesis of this compound, the likely starting materials would be 3-methyl-2-butanone, 2-cyano-1-(4-chlorophenyl)ethan-1-one, and elemental sulfur.
Proposed Synthetic Pathway: The Gewald Reaction
The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the 2-aminothiophene product.[6]
Caption: Proposed Gewald reaction for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the Gewald synthesis of a 2-amino-3-benzoylthiophene, which can be adapted for the synthesis of the title compound.
Materials:
-
3-Methyl-2-butanone
-
2-Cyano-1-(4-chlorophenyl)ethan-1-one
-
Elemental Sulfur
-
Morpholine or another suitable base (e.g., triethylamine, piperidine)
-
Ethanol or another suitable solvent (e.g., methanol, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
To a solution of 3-methyl-2-butanone (1.0 eq) and 2-cyano-1-(4-chlorophenyl)ethan-1-one (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this stirred suspension, add morpholine (1.5 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for a specified time (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Melting point analysis
Biological Activity and Mechanism of Action
This compound is predicted to act as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R) .
Adenosine A1 Receptor Signaling Pathway
The A1R is a Gi/o-coupled GPCR. Its activation by adenosine initiates a signaling cascade that is primarily inhibitory to neuronal function.
Caption: Adenosine A1 Receptor signaling pathway and the action of a PAM.
Activation of the A1R by adenosine leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can directly modulate ion channels, such as opening G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, respectively, culminating in an overall inhibitory effect on neuronal excitability.[7]
Mechanism of Positive Allosteric Modulation
A PAM, such as the title compound is expected to, binds to a site on the A1R that is distinct from the adenosine binding pocket. This binding event induces a conformational change in the receptor that enhances the binding and/or signaling of the endogenous agonist, adenosine.[1] The PAM itself does not activate the receptor but rather potentiates the effect of the orthosteric agonist. This mechanism is particularly advantageous in pathological conditions where localized increases in adenosine concentration occur, such as in neuropathic pain, allowing for a targeted enhancement of the natural inhibitory tone.[1]
Quantitative Data (Representative)
| Compound | Assay Type | Target | Potency (EC₅₀/IC₅₀) | Efficacy (% of max response) | Reference |
| MIPS521 | [³⁵S]GTPγS binding | Human A1R | ~100 nM | ~150% (of adenosine) | [1] |
| T-62 | Adenylyl cyclase inhibition | Rat A1R | ~300 nM | Potentiates adenosine response | [8] |
| PD 81,723 | [³H]CHA binding | Rat A1R | ~1 µM | Enhances agonist binding | [3] |
This data is for analogous compounds and should be considered representative. Experimental determination is required for the title compound.
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay
This assay is used to determine the effect of the compound on the binding of a radiolabeled agonist or antagonist to the A1R.
Protocol:
-
Prepare cell membranes from a source rich in A1R (e.g., rat brain cortex or a cell line overexpressing the receptor).
-
Incubate the membranes with a fixed concentration of a radiolabeled A1R agonist (e.g., [³H]CCPA) in the absence and presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data is analyzed to determine the effect of the compound on agonist binding affinity (Kd) and the maximal number of binding sites (Bmax). A PAM will typically increase the affinity of the radiolabeled agonist.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of A1R activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
Protocol:
-
Culture cells expressing the A1R (e.g., CHO-hA1R cells).
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Treat the cells with a range of concentrations of an A1R agonist (e.g., adenosine) in the absence and presence of the test compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).
-
Data is analyzed to determine the potency (EC₅₀) and efficacy of the agonist in the absence and presence of the PAM. A PAM will cause a leftward shift in the agonist concentration-response curve, indicating potentiation.
Conclusion
This compound represents a promising, yet under-characterized, member of the 2-amino-3-benzoylthiophene class of adenosine A1 receptor positive allosteric modulators. Based on the extensive research on analogous compounds, it is anticipated to be a valuable tool for studying A1R pharmacology and a potential starting point for the development of novel therapeutics with a refined safety and efficacy profile. The synthetic accessibility via the Gewald reaction and the well-understood mechanism of action of this compound class make it an attractive target for further investigation by researchers in academia and the pharmaceutical industry. Future studies should focus on the detailed synthesis, purification, and comprehensive biological characterization of this specific molecule to confirm its activity and elucidate its full therapeutic potential.
References
- 1. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)- N,N-dimethylbenzenmethanamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Characteristics of 2-Aminothiophene Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical characteristics of 2-aminothiophene precursors, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, physicochemical properties, and spectroscopic signatures, offering valuable insights for researchers engaged in drug discovery and development.
Introduction to 2-Aminothiophenes
2-Aminothiophenes are five-membered heterocyclic compounds containing a thiophene ring substituted with an amino group at the 2-position. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] The thiophene ring is often considered a bioisostere of a phenyl group, offering similar steric and electronic properties while potentially improving pharmacokinetic profiles.[3] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4]
The synthetic accessibility of polysubstituted 2-aminothiophenes, primarily through the Gewald multicomponent reaction, has further fueled their exploration in drug discovery programs.[3][5] This guide will delve into the fundamental chemical aspects of these precursors, providing a solid foundation for their application in the synthesis of novel therapeutic agents.
Physicochemical Properties of 2-Aminothiophene Precursors
The physical and chemical properties of 2-aminothiophene derivatives are critical for their handling, purification, and formulation. These properties are significantly influenced by the nature and position of substituents on the thiophene ring.
Physical State and Solubility
At room temperature, 2-aminothiophene precursors are typically crystalline solids.[6] Their solubility is largely dependent on the polarity of the substituents. The parent 2-aminothiophene exhibits some solubility in polar solvents.[6] However, the introduction of nonpolar functional groups tends to decrease aqueous solubility, a crucial factor in drug development.
Melting Points
The melting points of 2-aminothiophene derivatives are influenced by their molecular weight, symmetry, and intermolecular forces such as hydrogen bonding. The following tables summarize the melting points and reaction yields for a selection of substituted 2-aminothiophene precursors.
Table 1: Physicochemical Data for Selected 2-Aminothiophene-3-carbonitrile Derivatives
| Substituent (R¹) | Substituent (R²) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| H | H | C₅H₄N₂S | 124.17 | 104-108 | - | [7][8] |
| -(CH₂)₄- | C₉H₁₀N₂S | 178.26 | 147-149 | 91 | [9] | |
| CH₃ | CH₃ | C₇H₈N₂S | 152.22 | 141-142 | - | [1] |
| 4-Me-Ph | H | C₁₂H₁₀N₂S | 214.29 | - | 42 | [10] |
| Ph | H | C₁₁H₈N₂S | 200.26 | - | 68 | [10] |
Table 2: Physicochemical Data for Selected Ethyl 2-Aminothiophene-3-carboxylate Derivatives
| Substituent (R¹) | Substituent (R²) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| H | H | C₇H₉NO₂S | 171.22 | - | - | [11] |
| CH₃ | H | C₈H₁₁NO₂S | 185.24 | 92-94 | - | [12] |
| -(CH₂)₄- | C₁₁H₁₅NO₂S | 225.31 | 115-116 | 91 | [9] | |
| Ph | H | C₁₃H₁₃NO₂S | 247.31 | 91-92 | 89 | [9] |
| 4-Cl-Ph | H | C₁₃H₁₂ClNO₂S | 281.76 | - | - | [13] |
| 4-NO₂-Ph | H | C₁₃H₁₂N₂O₄S | 292.31 | - | - | [14] |
Spectroscopic Characterization
The structural elucidation of 2-aminothiophene precursors relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of 2-aminothiophene derivatives.
-
¹H NMR: The protons of the amino group (-NH₂) typically appear as a broad singlet. The chemical shifts of the thiophene ring protons are influenced by the electronic nature of the substituents.
-
¹³C NMR: The carbon atoms of the thiophene ring resonate in the aromatic region of the spectrum. The chemical shifts of the carbons bearing the amino and other functional groups provide key structural information.
Table 3: Spectroscopic Data for Selected 2-Aminothiophene Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 1.75 (m, 4H), 2.45 (m, 4H), 5.60 (br s, 2H) | 22.8, 23.1, 24.8, 25.4, 91.1, 117.2, 118.9, 131.5, 158.2 | 3420, 3320 (NH₂), 2210 (CN) | [15] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 1.15 (t, 3H), 4.10 (q, 2H), 5.90 (s, 1H), 7.10-7.35 (m, 5H), 7.50 (br s, 2H) | 14.4, 60.0, 107.9, 116.8, 127.8, 128.5, 129.0, 136.2, 148.1, 161.2, 166.8 | 3450, 3340 (NH₂), 1670 (C=O) | [13] |
| 2-Amino-4-methylthiophene-3-carbonitrile | 2.15 (s, 3H), 5.40 (br s, 2H), 6.50 (s, 1H) | 15.2, 90.5, 116.5, 118.0, 145.0, 159.0 | 3430, 3330 (NH₂), 2205 (CN) | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in 2-aminothiophene precursors. Characteristic absorption bands include:
-
N-H stretching: The amino group exhibits two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching.[16]
-
C≡N stretching: For 3-carbonitrile derivatives, a sharp and intense absorption band is observed around 2200-2230 cm⁻¹.
-
C=O stretching: In 3-carboxylate or 3-carboxamide derivatives, the carbonyl group shows a strong absorption in the region of 1650-1700 cm⁻¹.
-
Thiophene ring vibrations: The C=C and C-S stretching vibrations of the thiophene ring appear in the fingerprint region.[16]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 2-aminothiophene derivatives, confirming their elemental composition.
Synthesis of 2-Aminothiophene Precursors: The Gewald Reaction
The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[6][17] This one-pot reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[18]
Reaction Mechanism
The generally accepted mechanism for the Gewald reaction proceeds through the following key steps:[17][19]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, often in the form of a polysulfide species generated in situ, undergoes a Michael addition to the α,β-unsaturated nitrile.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.
Variations of the Gewald Reaction
To improve reaction efficiency, yields, and sustainability, several modifications to the classical Gewald reaction have been developed. These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields.[14][20][21]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction, often under milder conditions and in shorter durations.[10][22][23]
-
Use of Different Catalysts and Solvents: A variety of bases, including organic amines (morpholine, piperidine, triethylamine) and inorganic bases, have been employed.[15] Green solvents, such as water and ionic liquids, have also been explored to reduce the environmental impact of the synthesis.[6]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of representative 2-aminothiophene precursors.
General Procedure for the Conventional Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.
-
Slowly add morpholine (1.0 equiv) to the stirred mixture.
-
Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Characterize the product using NMR, IR, and MS.
General Procedure for the Microwave-Assisted Synthesis of 2-Aminothiophene-3-carbonitriles
Materials:
-
Appropriate ketone or aldehyde
-
Malononitrile
-
Elemental sulfur
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), malononitrile (1.1 mmol), elemental sulfur (1.1 mmol), and pyrrolidine (1.0 mmol) in DMF (3 mL).[24]
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 50 °C for 30 minutes.[24]
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR, IR, and MS.
Conclusion
2-Aminothiophene precursors represent a versatile and valuable class of compounds for the development of new pharmaceuticals and functional materials. A thorough understanding of their chemical characteristics, including their synthesis, physicochemical properties, and spectroscopic features, is essential for their effective utilization in research and development. The Gewald reaction remains the cornerstone for their synthesis, with modern variations such as microwave and ultrasound assistance offering significant advantages in terms of efficiency and sustainability. This guide provides a foundational resource for scientists working with these important heterocyclic building blocks.
References
- 1. sciforum.net [sciforum.net]
- 2. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02063G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminothiophene-3-carbonitrile | C5H4N2S | CID 736607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. ijert.org [ijert.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity | MDPI [mdpi.com]
- 17. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 18. Gewald Reaction [organic-chemistry.org]
- 19. Gewald reaction - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. ijert.org [ijert.org]
- 22. jocpr.com [jocpr.com]
- 23. tandfonline.com [tandfonline.com]
- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Notes and Protocols for the Gewald Synthesis of a JQ1 Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of a key 2-aminothiophene intermediate required for the ultimate synthesis of the potent BET bromodomain inhibitor, JQ1. The protocol is based on the well-established Gewald multicomponent reaction.
Introduction
JQ1 is a thienotriazolodiazepine that acts as a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its discovery has spurred significant research into the therapeutic potential of BET inhibitors for various diseases, including cancer and inflammation. The synthesis of JQ1 involves a multi-step sequence, with the initial construction of the substituted thiophene core being a critical phase. The Gewald reaction, a one-pot multicomponent synthesis, offers an efficient method for preparing polysubstituted 2-aminothiophenes, which are versatile intermediates in organic synthesis. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.
This document outlines a detailed protocol for the Gewald synthesis of ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate, a key precursor for the JQ1 scaffold.
Experimental Workflow
The synthesis of the JQ1 intermediate via the Gewald reaction follows a straightforward workflow, as depicted in the diagram below. The process begins with the reaction of the starting materials in the presence of a basic catalyst, followed by heating to promote the reaction. The final product is then isolated and purified.
Caption: Experimental workflow for the Gewald synthesis of the JQ1 intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Gewald synthesis of the JQ1 intermediate.
| Parameter | Value |
| Reactants | |
| 4'-Chloroacetophenone | 1.0 equivalent |
| Ethyl Cyanoacetate | 1.0 equivalent |
| Elemental Sulfur | 1.1 equivalents |
| Morpholine (catalyst) | 0.2 equivalents |
| Solvent | |
| Ethanol | Sufficient volume for slurry |
| Reaction Conditions | |
| Temperature | 50-55 °C |
| Reaction Time | 2 hours |
| Product | |
| Product Name | Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate |
| Yield | ~70-80% (reported) |
| Appearance | Crystalline solid |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate.
Materials:
-
4'-Chloroacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur (powder)
-
Morpholine
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-chloroacetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol to form a slurry.
-
Addition of Catalyst: To the stirred slurry, add morpholine (0.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-55 °C with continuous stirring. Maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to promote precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate.
-
Drying: Dry the purified product under vacuum to remove any remaining solvent.
Signaling Pathway Diagram
The Gewald reaction is not a biological signaling pathway but a chemical reaction mechanism. The following diagram illustrates the proposed mechanistic steps of the Gewald reaction.
Purification of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone by recrystallization
An Application Note and Protocol for the Purification of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of this compound via recrystallization. The protocol is designed to enhance the purity of the compound, a crucial step for its application in research and drug development. 2-aminothiophene derivatives are a significant class of heterocyclic compounds that are explored for a wide range of biological activities.[1][2][3]
Introduction
This compound is a solid compound with the CAS number 50508-66-2 and a molecular formula of C₁₃H₁₂ClNOS.[4][5] The purity of this compound is critical for obtaining reliable and reproducible results in biological assays and for meeting the stringent requirements of drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[6] The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures.[6] For 2-aminothiophene derivatives, ethanol and mixed solvent systems involving ethanol have been shown to be effective for recrystallization.[1][7]
Data Presentation
The following table summarizes representative data for the purification of 2-aminothiophene derivatives by recrystallization, based on literature for analogous compounds. This data is intended to provide a general expectation of the outcomes of the described protocol.
| Parameter | Crude Product | Recrystallized Product |
| Purity (by HPLC) | ~85-95% | >98% |
| Appearance | Off-white to yellowish solid | White to pale yellow crystalline solid |
| Melting Point | Broad range | Sharp, defined range |
| Typical Yield | - | 70-90% |
Experimental Protocol
This protocol outlines the steps for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erhlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the purification of similar 2-aminothiophene derivatives, an ethanol-water solvent system is proposed.[7] Ethanol is a good solvent for many organic compounds, while water acts as an anti-solvent to induce crystallization upon cooling.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to the flask while stirring and heating to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure a good recovery yield.[6]
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
-
Induction of Crystallization:
-
Once the compound is fully dissolved, slowly add hot deionized water dropwise to the solution until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
To redissolve the initial precipitate, add a few drops of hot ethanol until the solution becomes clear again.[6]
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is important for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.[1]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator under vacuum until a constant weight is achieved.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; avoid open flames.
-
Handle the hot glassware with care to prevent burns.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the Purification by Recrystallization.
Logical Relationship of Purification Steps
This diagram shows the logical progression and decision points in the recrystallization protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. ijpbs.com [ijpbs.com]
- 4. This compound | 50508-66-2 [sigmaaldrich.cn]
- 5. This compound | 50508-66-2 [sigmaaldrich.com]
- 6. rubingroup.org [rubingroup.org]
- 7. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Amino-3-Aroylthiophenes by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Amino-3-aroylthiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Following their synthesis, effective purification is crucial to isolate the desired compounds from reaction byproducts and unreacted starting materials. Column chromatography is a widely employed and effective technique for this purpose. This document provides detailed application notes and protocols for the purification of 2-amino-3-aroylthiophenes using silica gel column chromatography.
Data Presentation: Solvent Systems for Column Chromatography
The choice of the mobile phase is critical for achieving optimal separation in column chromatography. The polarity of the solvent system is adjusted to ensure the desired compound has a suitable retention factor (Rf) on the stationary phase, typically silica gel. Below is a summary of commonly used solvent systems for the purification of 2-aminothiophene derivatives, which can be adapted for 2-amino-3-aroylthiophenes.
| Stationary Phase | Mobile Phase (Eluent System) | Typical Ratio (v/v) | Notes | Reference |
| Silica Gel | Petroleum Ether : Ethyl Acetate | 8 : 2 | Suitable for many 2-aminothiophene derivatives. The ratio can be adjusted based on the polarity of the specific compound. | [1] |
| Silica Gel | Hexane : Ethyl Acetate | Gradient | A gradient elution, starting with a higher ratio of hexane and gradually increasing the proportion of ethyl acetate, can be effective for separating compounds with different polarities. | |
| Silica Gel | Dichloromethane : Methanol | Gradient | Useful for more polar 2-aminothiophene derivatives.[2] | |
| Silica Gel | Toluene : Ethyl Acetate | Isocratic or Gradient | An alternative non-halogenated solvent system. | |
| Silica Gel with Triethylamine (TEA) | Hexane : Ethyl Acetate + 0.5% TEA | Variable | The addition of a small amount of a basic modifier like triethylamine can prevent tailing of basic compounds on the acidic silica gel.[3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of a crude 2-amino-3-aroylthiophene product using silica gel column chromatography.
Materials and Equipment:
-
Crude 2-amino-3-aroylthiophene product
-
Silica gel (for column chromatography, typically 60-120 mesh or 230-400 mesh for flash chromatography)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, petroleum ether)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Beakers, flasks, and collection tubes
-
Rotary evaporator
Protocol 1: Column Packing (Slurry Method)
-
Column Preparation: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer (approx. 1 cm) of sand over the plug.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). The consistency should be pourable but not too dilute.
-
Column Packing: Pour the silica gel slurry into the column in a single, continuous motion to avoid air bubbles. Gently tap the side of the column to encourage even packing.
-
Settling: Allow the silica gel to settle. Open the stopcock to drain some of the solvent, ensuring the top of the silica bed does not run dry. The packed bed should be uniform and free of cracks.
-
Equilibration: Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading. Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.
Protocol 2: Sample Loading
-
Sample Preparation: Dissolve the crude 2-amino-3-aroylthiophene in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Wet Loading: Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer. Drain the solvent until the sample is just absorbed into the silica bed.
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely to obtain a dry, free-flowing powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.
Protocol 3: Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or flasks). Maintain a constant level of solvent above the silica bed to prevent the column from running dry.
-
Gradient Elution (if necessary): Start with a low polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). This helps to first elute non-polar impurities and then the desired compound.
-
Fraction Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to obtain the purified 2-amino-3-aroylthiophene.
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships of the components in a column chromatography setup.
Caption: Experimental workflow for the purification of 2-amino-3-aroylthiophenes.
Caption: Logical relationship of components in a column chromatography setup.
References
Application Note: NMR Spectroscopic Characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis and subsequent nuclear magnetic resonance (NMR) characterization of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, a member of the biologically significant 2-aminothiophene class of compounds.[1][2][3] The protocols cover the Gewald three-component synthesis and the acquisition of ¹H and ¹³C NMR spectra. Expected spectral data are presented in a clear, tabular format to facilitate analysis and confirmation of the molecular structure.
Introduction
2-Aminothiophene derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The compound this compound, with the linear formula C₁₃H₁₂ClNOS, is a representative of this class. Its structure incorporates a substituted 2-aminothiophene ring and a 4-chlorophenyl ketone moiety, making it a valuable intermediate for the synthesis of more complex therapeutic agents.
Accurate structural elucidation is critical in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such organic molecules. This application note details the experimental procedures for synthesizing the title compound and characterizing it using ¹H and ¹³C NMR spectroscopy.
Experimental Protocols
Synthesis via Gewald Reaction
The Gewald reaction is a versatile and efficient one-pot, three-component synthesis for 2-aminothiophenes.[4] It involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a base.
Materials:
-
3-Methyl-2-butanone
-
2-(4-Chlorophenyl)-2-cyanoethanamide (or 4-chlorobenzoylacetonitrile)
-
Elemental Sulfur (S₈)
-
Morpholine or Diethylamine (base)
-
Ethanol (solvent)
-
Deionized Water
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methyl-2-butanone (10 mmol), 2-(4-chlorophenyl)-2-cyanoethanamide (10 mmol), and elemental sulfur (10 mmol, 0.32 g).
-
Add 50 mL of ethanol to the flask to dissolve the reactants.
-
Add morpholine (15 mmol) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
After the addition of the base, heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then deionized water (2 x 20 mL) to remove impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.
-
Dry the final product under vacuum.
Caption: Workflow for the Gewald synthesis of the title compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound (synthesized product)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or 500 MHz)
Procedure:
-
Accurately weigh 10-15 mg of the dried product and transfer it into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ with TMS to the vial.
-
Agitate the vial gently until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters include a proton-decoupled sequence, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
Process the resulting Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts (δ) and multiplicities (s = singlet, d = doublet, m = multiplet) for all signals.
-
Identify the chemical shifts for all signals in the ¹³C spectrum.
Results and Data Interpretation
The structure of this compound was confirmed by analysis of its ¹H and ¹³C NMR spectra. The chemical structure and atom numbering scheme for NMR assignment are shown below.
Caption: Structure and key proton regions for the title compound.
NMR Spectral Data
The following tables summarize the expected quantitative NMR data based on the compound's structure and known spectral data for analogous compounds.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.75 | d, J=8.5 Hz | 2H | H-2', H-6' (Aromatic) |
| ~7.45 | d, J=8.5 Hz | 2H | H-3', H-5' (Aromatic) |
| ~6.00 | br s | 2H | -NH₂ (Amino) |
| ~2.40 | s | 3H | C4-CH₃ (Methyl) |
| ~2.25 | s | 3H | C5-CH₃ (Methyl) |
| 0.00 | s | - | TMS (Internal Standard) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~188.0 | C=O (Ketone) |
| ~165.0 | C2-NH₂ |
| ~140.0 | C1' (Aromatic) |
| ~137.5 | C4' (Aromatic, C-Cl) |
| ~131.0 | C2', C6' (Aromatic) |
| ~128.5 | C3', C5' (Aromatic) |
| ~125.0 | C5-CH₃ |
| ~123.0 | C4-CH₃ |
| ~110.0 | C3-C=O |
| ~14.5 | C5-C H₃ (Methyl) |
| ~13.0 | C4-C H₃ (Methyl) |
| 77.16 | CDCl₃ (Solvent) |
Interpretation Notes:
-
¹H NMR: The aromatic region displays two doublets characteristic of a 1,4-disubstituted benzene ring. The broad singlet around 6.0 ppm, which may exchange with D₂O, is indicative of the amino protons. Two sharp singlets in the aliphatic region confirm the presence of the two non-equivalent methyl groups on the thiophene ring.
-
¹³C NMR: The carbonyl carbon of the ketone appears significantly downfield, around 188.0 ppm, which is characteristic for this functional group.[5] The spectrum shows four distinct aromatic carbon signals (two of which have double intensity) and several signals corresponding to the substituted thiophene ring carbons. The two methyl carbons are observed upfield.
Conclusion
This application note provides a comprehensive methodology for the synthesis and detailed NMR characterization of this compound. The provided protocols are robust and can be adapted for the synthesis and analysis of other 2-aminothiophene derivatives. The tabulated spectral data serves as a reliable reference for researchers in confirming the identity and purity of the synthesized compound, which is a crucial step in the pipeline of drug discovery and materials science.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, with the CAS Number 50508-66-2, is a substituted thiophene derivative.[1] Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] This particular molecule shares structural similarities with compounds investigated as allosteric modulators of the A1 adenosine receptor, highlighting its potential relevance in drug discovery and development.[5][6]
Mass spectrometry is a powerful analytical technique essential for the characterization and quantification of small molecules in pharmaceutical research.[7][8][9] When coupled with liquid chromatography (LC-MS), it provides high sensitivity and selectivity for analyzing drug candidates and their metabolites.[8][10] This document provides a detailed protocol for the mass spectrometry analysis of this compound, suitable for researchers in academic and industrial settings.
Experimental Protocols
1. Sample Preparation
A clean sample is crucial for obtaining high-quality mass spectrometry data.[10] The following protocol outlines a standard procedure for preparing a solution of the target analyte.
-
Materials:
-
This compound standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
0.22 µm syringe filters
-
-
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a clean microcentrifuge tube. Vortex until fully dissolved.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations of 100 µg/mL, 10 µg/mL, 1 µg/mL, and 100 ng/mL.
-
Final Dilution for Injection: For direct infusion or LC-MS analysis, further dilute the working standards to a final concentration range of 1-100 ng/mL in the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Filtration: Filter the final diluted samples through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is designed for the separation and detection of the target analyte using a reverse-phase C18 column coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Q-TOF)
-
-
LC Parameters:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Mode: Full Scan (for initial analysis) and Product Ion Scan (for fragmentation analysis)
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) for Quantification: Based on the fragmentation data, specific precursor-product ion transitions should be selected for quantitative analysis.[7]
-
Data Presentation
Predicted Mass Spectrometry Data
The molecular formula for this compound is C13H12ClNOS.[1] The expected monoisotopic mass is 265.0380 g/mol . In positive ion mode, the protonated molecule [M+H]+ is expected at an m/z of 266.0458. The table below summarizes the predicted m/z values for the precursor ion and major fragment ions. The fragmentation pattern is predicted based on common fragmentation pathways for similar structures.[11][12]
| Ion Description | Predicted m/z | Fragmentation Pathway |
| Precursor Ion | ||
| [M+H]+ | 266.05 | Protonated molecule |
| Product Ions | ||
| Fragment 1 | 139.04 | Loss of the 4-chlorobenzoyl group |
| Fragment 2 | 111.01 | 4-chlorophenyl cation |
| Fragment 3 | 125.02 | Loss of the amino and methyl groups from the thiophene ring |
Visualization of Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of the target compound.
Signaling Pathway (Hypothetical)
While the specific signaling pathway for this compound is not detailed in the provided search results, its similarity to adenosine A1 allosteric enhancers suggests a potential mechanism of action.[5] The following diagram illustrates a hypothetical signaling pathway involving an A1 adenosine receptor.
Caption: Hypothetical signaling pathway of an A1 adenosine receptor modulator.
References
- 1. This compound | 50508-66-2 [sigmaaldrich.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. zefsci.com [zefsci.com]
- 10. biocompare.com [biocompare.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Biological assays for evaluating (+)-JQ1 activity from its precursor
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the biological activity of the BET bromodomain inhibitor, (+)-JQ1, and its precursors.
Introduction
(+)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] It competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and subsequently leading to the downregulation of target oncogenes, most notably MYC.[2][3] This activity inhibits cancer cell proliferation and induces apoptosis, making (+)-JQ1 a valuable tool for cancer research and a lead compound for drug development.[4] Precursors to (+)-JQ1 require biological evaluation to confirm their conversion to the active compound and their efficacy.
This document outlines key in vitro and in vivo assays to characterize the activity of (+)-JQ1 and its precursors, from initial binding to cellular effects and in vivo efficacy.
Signaling Pathway of (+)-JQ1
(+)-JQ1 primarily exerts its effect by inhibiting the function of BET proteins, which act as epigenetic readers. The canonical pathway involves the displacement of BRD4 from acetylated histones, leading to the suppression of oncogenic transcription factors.
References
- 1. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Using JQ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, JQ1 displaces these proteins from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-Myc.[1][3][4] This activity makes JQ1 a valuable tool for cancer research and a promising candidate for therapeutic development. These application notes provide detailed protocols for assessing the effect of JQ1 on cell viability, along with data presentation guidelines and visualizations of the underlying signaling pathways. While the synthesis of JQ1 from precursors is a complex process, these notes focus on the application of JQ1 in cell-based assays.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of JQ1 in various cancer cell lines as determined by cell viability assays. This data provides a reference for the expected potency of JQ1 in different cellular contexts.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| A2780 | Ovarian Endometrioid Carcinoma | 72 h | 0.41 | [5] |
| TOV112D | Ovarian Endometrioid Carcinoma | 72 h | 0.75 | [5] |
| OVK18 | Ovarian Endometrioid Carcinoma | 72 h | 10.36 | [5] |
| HEC265 | Endometrial Endometrioid Carcinoma | 72 h | 2.72 | [5] |
| HEC151 | Endometrial Endometrioid Carcinoma | 72 h | 0.28 | [5] |
| HEC50B | Endometrial Endometrioid Carcinoma | 72 h | 2.51 | [5] |
| Hey | Ovarian Cancer | 72 h | 0.36 | [6] |
| SKOV3 | Ovarian Cancer | 72 h | 0.97 | [6] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 72 h | 0.93 | [4] |
| REH | B-cell Acute Lymphoblastic Leukemia | 72 h | 1.16 | [4] |
| SEM | B-cell Acute Lymphoblastic Leukemia | 72 h | 0.45 | [4] |
| RS411 | B-cell Acute Lymphoblastic Leukemia | 72 h | 0.57 | [4] |
| BxPC3 | Pancreatic Ductal Adenocarcinoma | 72 h | 3.5 | [7] |
Experimental Protocols
Cell Viability Assay using MTT
This protocol describes a method to determine the effect of JQ1 on the viability and proliferation of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JQ1 (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[8]
-
Prepare serial dilutions of JQ1 in complete culture medium. A typical concentration range to test is 0.01 µM to 50 µM.[8]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest JQ1 concentration.
-
Remove the overnight culture medium and add 100 µL of the JQ1 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[8]
Cell Viability Assay using CCK-8
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) for assessing cell viability upon JQ1 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
JQ1 (dissolved in DMSO)
-
96-well plates
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for a few hours or overnight.[9]
-
Expose the cells to serial dilutions of JQ1 for the desired time points (e.g., 24, 48, 72 hours).[9]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8][9]
-
Measure the absorbance at 450 nm using a microplate reader.[8][9]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of JQ1 and a typical experimental workflow for evaluating its effects on cell viability.
Caption: Mechanism of action of the BET inhibitor JQ1.
Caption: Experimental workflow for JQ1 cell viability assay.
JQ1-Affected Signaling Pathways
JQ1 primarily exerts its effects by inhibiting BRD4, which in turn downregulates the transcription of c-Myc. However, JQ1 has also been shown to impact other signaling pathways, such as the PI3K/Akt and TGF-β pathways.
Caption: Overview of signaling pathways affected by JQ1.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 3. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing JQ1 Binding to Bromodomains using Isothermal Titration Calorimetry
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters of a biomolecular interaction, including the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single, label-free experiment.[1][2][3] In the context of drug discovery, ITC is an invaluable tool for characterizing the binding of small molecule inhibitors to their protein targets.[4][5]
This application note provides a detailed protocol for using Isothermal Titration Calorimetry to study the binding of JQ1, a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[6][7] BET proteins, which include BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that recognize acetylated lysine residues on histones, thereby playing a crucial role in the regulation of gene transcription.[8] The dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer.[9][10] JQ1 competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and subsequently leading to the downregulation of key oncogenes like c-Myc.[6][11] Understanding the thermodynamics of this interaction is critical for the development of improved BET inhibitors.
Principle of the Assay
Isothermal Titration Calorimetry measures the heat released or absorbed when a ligand (in this case, JQ1) is titrated into a solution containing a macromolecule (a BET bromodomain). The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. As the ligand is injected into the sample cell, the heat of the binding reaction is detected as a temperature difference between the two cells. The instrument's feedback system then applies power to the sample cell to return it to the same temperature as the reference cell. The power required to maintain this thermal equilibrium is what is measured.
Each injection of the ligand results in a heat pulse that is integrated over time to yield the total heat change for that injection. As the macromolecule becomes saturated with the ligand, the magnitude of the heat pulses decreases until only the heat of dilution is observed. Plotting the heat change per injection against the molar ratio of ligand to macromolecule generates a binding isotherm. This isotherm can then be fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.
Quantitative Data Summary
The following table summarizes the thermodynamic parameters for the binding of (+)-JQ1 to various BET bromodomains as determined by Isothermal Titration Calorimetry in published studies.
| Bromodomain | Kd (nM) | ΔH (kcal/mol) | TΔS (kcal/mol) | n (Stoichiometry) | Reference |
| BRD4(1) | ~50 | - | - | ~1 | [6] |
| BRD4(2) | ~90 | - | - | ~1 | [6] |
| BRD2(1) | ~150 | - | - | - | [6] |
| BRD3(1) | ~100 | - | - | - | [6] |
| BRD3(2) | ~90 | - | - | - | [6] |
| BRDT(1) | ~150 | - | - | - | [6] |
| BRD4(1) | 115 - 382 | -6.1 to -10.0 | - | - | [11] |
Note: The variability in reported values can be attributed to differences in experimental conditions such as buffer composition, pH, and temperature.
Experimental Protocols
This section provides a detailed protocol for a typical ITC experiment to measure the binding of JQ1 to the first bromodomain of BRD4 (BRD4(1)).
Materials and Reagents
-
Protein: Purified recombinant human BRD4(1) (residues 44-168). The protein should be of high purity (>95%) and dialyzed extensively against the ITC buffer.
-
Ligand: (+)-JQ1. A stock solution of JQ1 should be prepared in 100% DMSO and then diluted into the ITC buffer to the final working concentration. The final DMSO concentration in both the protein and ligand solutions should be matched and kept low (e.g., <2%) to minimize solvent effects.
-
ITC Buffer: A common buffer is 50 mM HEPES pH 7.4, 150 mM NaCl.[12] It is critical that the protein and ligand are in identical buffer solutions to minimize heats of dilution. The buffer should be degassed prior to use.
Instrument Setup
-
Instrument: An automated Isothermal Titration Calorimeter (e.g., a MicroCal Auto-iTC200).
-
Temperature: 25 °C.[12]
-
Stirring Speed: 750 - 1000 rpm.[12]
-
Reference Cell: Filled with deionized water or ITC buffer.
Experimental Procedure
-
Sample Preparation:
-
Prepare a 20-30 µM solution of BRD4(1) in the degassed ITC buffer.
-
Prepare a 200-300 µM solution of (+)-JQ1 in the identical, degassed ITC buffer. The ligand concentration should be approximately 10-15 times the protein concentration.
-
Ensure the final DMSO concentration is identical in both the protein and ligand solutions.
-
-
Loading the Instrument:
-
Carefully load approximately 200 µL of the BRD4(1) solution into the sample cell, avoiding the introduction of air bubbles.
-
Load approximately 40 µL of the (+)-JQ1 solution into the injection syringe.
-
-
Titration:
-
Control Experiment (Heat of Dilution):
-
To accurately determine the heat of binding, a control experiment measuring the heat of dilution is essential.
-
Titrate the (+)-JQ1 solution from the syringe into the sample cell containing only the ITC buffer (with the same matched DMSO concentration).
-
The data from this control experiment will be subtracted from the main experimental data during analysis.
-
Data Analysis
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution for each injection, as determined from the control experiment.
-
Plot the corrected heat change per mole of injectant against the molar ratio of JQ1 to BRD4(1).
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument (e.g., MicroCal Origin).
-
This fitting will yield the thermodynamic parameters: Ka (from which Kd = 1/Ka is calculated), ΔH, and the stoichiometry (n). The change in entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka).
Visualizations
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Caption: Competitive binding of JQ1 to the BRD4 bromodomain.
Caption: Simplified BET bromodomain signaling pathway.
References
- 1. news-medical.net [news-medical.net]
- 2. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Isothermal titration calorimetry: controlling binding forces in lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Recovery After Photobleaching (FRAP) with Synthesized JQ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Recovery After Photobleaching (FRAP) is a powerful, laser-based microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells. This method allows for the quantitative analysis of protein mobility, binding kinetics, and diffusion. These application notes provide a detailed protocol for utilizing FRAP to investigate the effects of JQ1, a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, on the mobility of BRD4, a key member of the BET family.
JQ1 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[1][2][3] This displacement leads to a change in the dynamics of BRD4 within the nucleus, which can be precisely quantified using FRAP. By measuring the fluorescence recovery of GFP-tagged BRD4 in the presence and absence of JQ1, researchers can gain insights into the inhibitor's efficacy and mechanism of action at a cellular level.[4]
Principle of the Assay
The FRAP experiment involves three key stages:
-
Pre-Bleach: A region of interest (ROI) within a cell expressing a fluorescently tagged protein (e.g., GFP-BRD4) is imaged at low laser power to establish a baseline fluorescence intensity.[5][6]
-
Photobleaching: The same ROI is exposed to a brief, high-intensity laser pulse, which irreversibly quenches the fluorescence of the molecules within that region.[5][6]
-
Post-Bleach (Recovery): The fluorescence within the bleached ROI is monitored over time using low-intensity laser illumination. The rate at which fluorescence recovers is dependent on the movement of unbleached fluorescent molecules from the surrounding area into the bleached region.[5][6]
Treatment with JQ1 is expected to displace GFP-BRD4 from relatively immobile chromatin, leading to an increase in its diffusion rate and a faster fluorescence recovery.[4]
Data Presentation
The following table summarizes representative quantitative data obtained from FRAP experiments investigating the effect of JQ1 on GFP-BRD4 dynamics in U2OS cells.
| Treatment | Analyte | Half-maximal Fluorescence Recovery (t½) (seconds) | Mobile Fraction (Mƒ) | Apparent Diffusion Coefficient (D) (μm²/s) |
| Vehicle (DMSO) | GFP-BRD4 | ~15 - 20 | ~0.6 - 0.7 | ~0.1 - 0.2 |
| 500 nM JQ1 | GFP-BRD4 | < 2 | ~0.9 - 1.0 | > 1.0 |
| Vehicle (DMSO) | GFP-BRD4-NUT | ~20 - 25 | ~0.5 - 0.6 | ~0.08 - 0.15 |
| 500 nM JQ1 | GFP-BRD4-NUT | ~5 - 7 | ~0.8 - 0.9 | ~0.5 - 0.8 |
Note: The values for Mobile Fraction and Apparent Diffusion Coefficient are estimated based on typical results from such experiments and the provided recovery times. The half-maximal fluorescence recovery times are based on data reported in the literature.[4]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Materials and Reagents
-
Cell Line: Human osteosarcoma (U2OS) cells.[4]
-
Plasmid: Mammalian expression vector encoding GFP-BRD4.
-
Transfection Reagent: Lipofectamine or similar lipid-based transfection reagent.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
JQ1 Stock Solution: 10 mM stock of (+)-JQ1 in DMSO.
-
Vehicle Control: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Imaging Dishes: 35 mm glass-bottom dishes suitable for high-resolution microscopy.
-
Microscope: Confocal laser scanning microscope equipped with a heated stage, CO₂ incubator, and FRAP module.
Protocol for FRAP with JQ1
Day 1: Cell Seeding and Transfection
-
Seed U2OS cells onto 35 mm glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, transfect the cells with the GFP-BRD4 plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Return the cells to the incubator and allow for protein expression for 24-48 hours.
Day 3: JQ1 Treatment and FRAP Imaging
-
Prepare a working solution of 500 nM JQ1 in pre-warmed complete culture medium. Prepare a corresponding vehicle control with the same final concentration of DMSO.
-
Replace the medium in the dishes with the JQ1 or vehicle-containing medium and incubate for 1-2 hours at 37°C and 5% CO₂.
-
Mount the dish on the confocal microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Identify a transfected cell with moderate and evenly distributed nuclear fluorescence for imaging.
Image Acquisition Settings (Example for a 488 nm laser):
-
Objective: 63x or 100x oil immersion objective.
-
Pinhole: Set to 1 Airy unit.
-
Laser Power (Imaging): Use low laser power (e.g., 1-5%) to minimize photobleaching during pre- and post-bleach imaging.
-
Laser Power (Bleaching): Use high laser power (e.g., 80-100%) for the photobleaching step.
-
Region of Interest (ROI): Define a circular ROI (e.g., 2-5 µm in diameter) within the nucleus, avoiding the nucleolus.
-
Image Acquisition:
-
Pre-Bleach: Acquire 5-10 images at a rate of approximately 1 frame per second.
-
Bleach: Bleach the ROI with a single, high-power laser pulse.
-
Post-Bleach: Immediately begin acquiring images at a high frame rate (e.g., 10 frames per second for the first 5 seconds) and then reduce the frame rate (e.g., 1 frame per second) for the remainder of the recovery period (e.g., 60-120 seconds).
-
Data Analysis
-
Image Processing: Use software such as ImageJ/Fiji or MATLAB to measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
-
Normalization: Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the control region. The data is typically scaled so that the pre-bleach intensity is 1 and the post-bleach intensity is 0. A common normalization formula is: Inorm(t) = (IFRAP(t) - Ibg(t)) / (Ipre - Ibg) where Inorm is the normalized intensity, IFRAP is the intensity in the bleached ROI, Ibg is the background intensity, and Ipre is the average pre-bleach intensity.
-
Curve Fitting: Fit the normalized recovery data to a single or double exponential function to determine the half-maximal recovery time (t½) and the mobile fraction (Mƒ).
-
Mobile Fraction (Mƒ): The fraction of the fluorescent protein population that is free to move and contribute to the fluorescence recovery. It is calculated as Mƒ = (I∞ - I0) / (Ipre - I0), where I∞ is the final recovered intensity and I0 is the intensity immediately after bleaching.
-
Half-maximal Recovery (t½): The time it takes for the fluorescence to recover to half of its final intensity.
-
-
Diffusion Coefficient (D): The apparent diffusion coefficient can be estimated from the t½ and the radius of the bleached ROI (r) using the formula: D ≈ 0.88 * r² / (4 * t½).[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or poor fluorescence recovery | Protein is largely immobile. | This may be the expected result for chromatin-bound BRD4. Compare with JQ1-treated cells. |
| Cell is unhealthy or dead. | Ensure proper cell culture and imaging conditions (temperature, CO₂). | |
| Very rapid recovery, bleach spot not visible | Protein has very high mobility. | Decrease the time between bleaching and the first post-bleach image. Increase the size of the ROI. |
| Insufficient bleaching. | Increase laser power or duration of the bleach pulse. | |
| Significant photobleaching during post-bleach imaging | Imaging laser power is too high. | Reduce the laser power for image acquisition. |
| Excessive number of images acquired. | Reduce the frequency and/or total number of post-bleach images. | |
| High variability between cells | Heterogeneous protein expression levels. | Select cells with similar, moderate expression levels for analysis. |
| Differences in cell cycle stage. | Synchronize cells if necessary, or analyze a larger number of cells to obtain a representative average. |
Conclusion
FRAP is a valuable technique for quantitatively assessing the impact of small molecule inhibitors like JQ1 on protein dynamics in living cells. By demonstrating the increased mobility of BRD4 upon JQ1 treatment, these experiments provide direct evidence of the inhibitor's ability to displace BRD4 from chromatin. The detailed protocols and data analysis guidelines provided here serve as a comprehensive resource for researchers aiming to incorporate this powerful method into their drug discovery and development workflows.
References
- 1. picoquant.com [picoquant.com]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Simplified equation to extract diffusion coefficients from confocal FRAP data - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone in Cancer Research: A General Framework for Investigation
Disclaimer: Extensive literature searches did not yield specific studies on the anticancer activity of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone. The following Application Notes and Protocols are presented as a general framework for investigating the potential of novel 2-aminothiophene derivatives in cancer research, based on methodologies commonly applied to structurally similar compounds. The data and pathways described are hypothetical and for illustrative purposes.
Application Notes
The 2-aminothiophene scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting promising anticancer properties. The title compound, this compound, combines this privileged heterocyclic core with a 4-chlorophenyl methanone substituent, suggesting potential for biological activity. The electron-withdrawing nature of the chlorine atom and the structural features of the dimethylated thiophene ring may contribute to interactions with biological targets relevant to cancer progression.
Compounds of this class have been explored for their ability to induce apoptosis and inhibit key signaling pathways in cancer cells. While the specific mechanism of action for the title compound is unknown, related molecules have been shown to target various kinases, modulate transcription factors, or interfere with metabolic pathways crucial for tumor cell survival. The protocols outlined below provide a foundational approach to characterizing the in vitro cytotoxic and potential mechanistic properties of this and other novel chemical entities in the field of oncology.
Quantitative Data Summary (Hypothetical)
For a novel compound, initial screening would involve determining its cytotoxic effect on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency. Below is a template for summarizing such hypothetical data.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HCT116 | Colon Carcinoma | 18.5 |
| U87 | Glioblastoma | 35.1 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cultured cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (test compound)
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Hypothetical Signaling Pathway
Many anticancer agents function by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The diagram below illustrates a generic kinase signaling cascade that could be a putative target for a novel thiophene derivative.
Caption: Hypothetical inhibition of RAF and PI3K signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel anticancer compound.
Caption: Workflow for in vitro cytotoxicity screening.
Application of Aminothiophene Derivatives as GLP-1R Modulators: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study and application of aminothiophene derivatives as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). These small molecules represent a promising new class of therapeutics for type 2 diabetes and related metabolic disorders.
Introduction
The Glucagon-Like Peptide-1 (GLP-1) receptor is a well-established target for the treatment of type 2 diabetes.[1][2] Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin secretion, reduces glucagon secretion, and has beneficial effects on body weight.[1][2] While several injectable peptide-based GLP-1R agonists are clinically available, the development of orally bioavailable small-molecule modulators remains a key objective.[1]
Recent research has identified a novel class of 2-aminothiophene derivatives that act as positive allosteric modulators of the GLP-1R.[2][3][4] These compounds bind to a site on the receptor distinct from the orthosteric site for GLP-1, and they enhance the receptor's response to the endogenous peptide.[2] This allosteric mechanism offers the potential for a more refined therapeutic effect with a lower risk of side effects compared to direct agonists.
This application note summarizes the key findings related to two promising 2-aminothiophene derivatives, S-1 and Compound 7, and provides detailed protocols for their in vitro and in vivo characterization.
Data Presentation: Quantitative Analysis of Aminothiophene GLP-1R PAMs
The following table summarizes the key quantitative data for two representative 2-aminothiophene GLP-1R PAMs, S-1 and Compound 7.
| Compound ID | Molecular Weight ( g/mol ) | In Vitro Activity (Insulin Secretion) | In Vivo Activity (Glucose Lowering) |
| S-1 | 239 | 1.5-fold increase at 5 µM (in the presence of GLP-1)[2][3] | Not Reported |
| Compound 7 | 299 | ~2-fold increase at 5 µM (in the presence of 10 nM GLP-1)[1][5] | 50% reduction in blood plasma glucose at 10 mg/kg in CD1 mice after 60 minutes[1][5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the GLP-1R signaling pathway, the general workflow for screening and characterizing aminothiophene derivatives, and the logical relationship between the experimental assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GLP-1R Binding Assay (Radioligand Displacement)
This protocol is designed to determine if the aminothiophene derivatives bind to the GLP-1R and to characterize their allosteric interaction with the orthosteric ligand.
Materials:
-
HEK293 cells stably expressing human GLP-1R (hGLP-1R)
-
Membrane preparation buffer (e.g., HEPES buffer with MgCl₂, NaCl, and BSA)
-
Radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39))
-
Unlabeled GLP-1(7-36)NH₂
-
Aminothiophene test compounds
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare membranes from HEK293-hGLP-1R cells.
-
In a 96-well plate, incubate 20 µg of cell membrane with a fixed concentration of ¹²⁵I-Exendin(9-39) (e.g., 0.5 nM).[6]
-
For competition binding, add increasing concentrations of unlabeled GLP-1(7-36)NH₂.
-
To assess allosteric modulation, perform the competition binding in the presence of various fixed concentrations of the aminothiophene test compound.
-
Incubate for 1 hour at room temperature.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using a one-site competition model or an allosteric ternary complex model to determine the binding affinity and cooperativity factor.[6]
cAMP Accumulation Assay (Luciferase Reporter Assay)
This assay measures the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
Materials:
-
HEK293 cells stably expressing hGLP-1R and a cAMP response element (CRE)-driven luciferase reporter gene.[7]
-
Cell culture medium (e.g., Opti-MEM).[7]
-
GLP-1 peptide
-
Aminothiophene test compounds
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase reagent).[7]
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed the HEK293-hGLP-1R-CRE-Luciferase cells in a 96-well plate and allow them to attach overnight.[7]
-
The next day, replace the medium with fresh medium containing a sub-maximal concentration of GLP-1 (e.g., EC₂₀).
-
Add serial dilutions of the aminothiophene test compounds to the wells. Include control wells with GLP-1 alone and vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period (e.g., 5 hours).[7]
-
Add the luciferase assay reagent to each well and incubate at room temperature for 15 minutes, with gentle rocking.[7]
-
Measure the luminescence using a plate reader.[7]
-
Calculate the fold-change in luminescence relative to the vehicle control to determine the potentiation of the GLP-1 response by the aminothiophene derivatives.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAP kinase signaling pathway downstream of GLP-1R activation.
Materials:
-
MIN6 or INS-1 cells (insulinoma cell lines)
-
Cell lysis buffer
-
Protein assay kit (e.g., Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MIN6 or INS-1 cells to approximately 70% confluence in 6-well plates.[8]
-
Serum-starve the cells for a few hours to reduce basal ERK phosphorylation.
-
Treat the cells with the aminothiophene compound in the presence or absence of GLP-1 for various time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells in cold lysis buffer and collect the lysates.[8]
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the change in ERK1/2 phosphorylation.
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol evaluates the effect of the aminothiophene derivatives on glucose homeostasis in a living organism.
Materials:
-
CD-1 or C57BL/6 mice
-
Aminothiophene test compound
-
Vehicle control
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Syringes for intraperitoneal (IP) injection
-
Restraining device for mice
Procedure:
-
Fast the mice for approximately 5-6 hours or overnight (around 16 hours) with free access to water.[9][10]
-
Administer the aminothiophene test compound or vehicle control via an appropriate route (e.g., oral gavage or subcutaneous injection) at a specific time before the glucose challenge.
-
At time 0, measure the baseline blood glucose level from a tail snip.[9]
-
Immediately after the baseline measurement, administer a glucose solution (e.g., 2 g/kg body weight) via IP injection.[10]
-
Measure blood glucose levels at various time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[10]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
-
A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
Conclusion
The discovery of 2-aminothiophene derivatives as positive allosteric modulators of the GLP-1R opens up new avenues for the development of oral therapies for type 2 diabetes.[1][2] The data on compounds S-1 and Compound 7 demonstrate their potential to enhance insulin secretion and improve glucose control.[3][5] The experimental protocols provided herein offer a robust framework for the further investigation and characterization of this promising class of molecules. These studies will be crucial in elucidating their full therapeutic potential and advancing them towards clinical development.
References
- 1. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
Scalable synthesis of (+)-JQ1 from (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of (+)-JQ1, a potent bromodomain and extra-terminal domain (BET) inhibitor, starting from (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone. The protocols are designed to be robust and scalable for applications in drug discovery and development.
Introduction
(+)-JQ1 is a thienotriazolodiazepine that acts as a competitive inhibitor of the BET family of bromodomain proteins (BRD2, BRD3, BRD4, and BRDT).[1] By mimicking acetylated lysine residues on histone tails, (+)-JQ1 displaces BET proteins from chromatin, thereby modulating the transcription of key oncogenes and inflammatory mediators.[2] Its therapeutic potential in various cancers and inflammatory diseases has driven the need for efficient and scalable synthetic routes. This document outlines a multi-step synthesis, including a critical cyclization to form the thienodiazepine core, followed by the formation of the triazole ring to yield (+)-JQ1.
Overall Synthesis Workflow
The scalable synthesis of (+)-JQ1 from this compound proceeds through a three-stage process. The initial stage involves the formation of the key thienodiazepine intermediate. This is followed by a one-pot, three-step sequence to construct the triazole ring, yielding racemic JQ1. Finally, an enantioselective method is employed to produce the desired (+)-JQ1 enantiomer.
Caption: Overall workflow for the synthesis of (+)-JQ1.
Quantitative Data Summary
The following tables summarize the key quantitative data for the scalable synthesis of racemic (±)-JQ1 and enantiomerically enriched (+)-JQ1, starting from the thienodiazepine intermediate (Amide 5).
Table 1: Synthesis of Racemic (±)-JQ1 (One-Pot Method) [2]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Amide 5 | Lawesson's Reagent | THF | 80 | 2 | Thioamide Intermediate | - |
| 2 | Thioamide Intermediate | Hydrazine Hydrate | THF | 0 | 0.5 | Amidrazone 7 | - |
| 3 | Amidrazone 7 | Trimethyl Orthoacetate, Toluene | Toluene | 110 | 2 | (±)-JQ1 | 60 (overall) |
Table 2: Synthesis of Enantiomerically Enriched (+)-JQ1 [3]
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Amide 5 | Diphenyl Chlorophosphate, Et3N | Dichloromethane | 0 to rt | 0.75 | Activated Intermediate | - |
| 2 | Activated Intermediate | Acetylhydrazide | 1-Butanol | rt to 90 | 1 | (+)-JQ1 | 85 |
Experimental Protocols
Stage 1: Synthesis of Thienodiazepine Intermediate (Amide 5)
The synthesis of the key thienodiazepine intermediate, tert-butyl (S)-(4-(4-chlorophenyl)-2,3-dimethyl-6H-thieno[3,2-f][4][5]diazepin-6-yl)acetate (Amide 5), starts from this compound. This involves a coupling reaction with a protected L-aspartic acid derivative, followed by deprotection and cyclization.
Protocol 1: Synthesis of Amide 5 [6]
-
Gewald Reaction: this compound is synthesized via a Gewald reaction of 3-(4-chlorophenyl)-3-oxopropanenitrile and 2-butanone with elemental sulfur and morpholine.
-
Coupling: The resulting aminothiophene is coupled with a differentially protected L-aspartic acid, such as Fmoc-Asp(OtBu)-OH, using a suitable coupling agent (e.g., EEDQ) in a solvent like dichloromethane. The reaction is typically carried out at room temperature.
-
Deprotection and Cyclization: The Fmoc protecting group is removed using a base (e.g., piperidine) in a solvent like DMF. Subsequent heating in the presence of silica gel in toluene promotes the cyclization to yield the thienodiazepine intermediate (Amide 5).
Stage 2: Scalable Synthesis of Racemic (±)-JQ1 (One-Pot Method)
This protocol describes a one-pot, three-step synthesis of racemic JQ1 from the thienodiazepine intermediate (Amide 5), which is efficient and minimizes handling of intermediates.[2]
Protocol 2: One-Pot Synthesis of (±)-JQ1 [2]
-
Thionation: In a reaction vessel, dissolve Amide 5 in anhydrous THF. Add Lawesson's reagent (0.5 equivalents) and heat the mixture to 80 °C for 2 hours, monitoring the reaction by TLC.
-
Amidrazone Formation: Cool the reaction mixture to 0 °C and add hydrazine hydrate (10 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes. Perform an aqueous work-up to isolate the crude amidrazone 7.
-
Triazole Cyclization: The crude amidrazone 7 is then dissolved in a 2:3 mixture of trimethyl orthoacetate and toluene. Heat the solution to 110 °C for 2 hours.
-
Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford (±)-JQ1.
Stage 3: Enantioselective Synthesis of (+)-JQ1
This protocol outlines the synthesis of the enantiomerically pure (+)-JQ1 from Amide 5, utilizing a safer activating reagent compared to previously reported methods.[3]
Protocol 3: Synthesis of (+)-JQ1 [3]
-
Activation of Amide 5: To a solution of Amide 5 in dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of diphenyl chlorophosphate. Allow the reaction to warm to room temperature and stir for 45 minutes.
-
Triazole Formation: Add acetylhydrazide to the reaction mixture and stir for 1 hour at room temperature. Then, add 1-butanol and heat the mixture to 90 °C for 1 hour.
-
Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is purified by column chromatography to yield enantiomerically enriched (+)-JQ1.
Mechanism of Action: BET Bromodomain Inhibition
(+)-JQ1 functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones on chromatin, leading to the displacement of transcriptional regulatory complexes and subsequent downregulation of target gene expression, such as the MYC oncogene.
Caption: Mechanism of action of (+)-JQ1 as a BET bromodomain inhibitor.
Conclusion
The protocols detailed in this document provide a scalable and efficient pathway for the synthesis of the potent BET inhibitor (+)-JQ1, starting from the readily accessible this compound. The use of a one-pot method for the racemic synthesis and a safer reagent for the enantioselective synthesis enhances the practicality of these procedures for large-scale production in a drug development setting. The provided diagrams and quantitative data offer a comprehensive resource for researchers in this field.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis and improving the yield of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically achieved via the Gewald reaction. The reaction involves the condensation of 3-methyl-2-butanone, 2-cyano-1-(4-chlorophenyl)ethan-1-one, and elemental sulfur in the presence of a base.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Knoevenagel condensation.[1][2][3] 2. Poor quality of reagents. 3. Incorrect reaction temperature. 4. Inappropriate choice or amount of base catalyst.[4][5] 5. Deactivation of sulfur. | 1. Optimize Condensation: Add a catalytic amount of a more effective base for the Knoevenagel step, such as piperidine or L-proline. Consider pre-forming the Knoevenagel adduct before adding sulfur.[1][6] 2. Reagent Quality: Use freshly distilled 3-methyl-2-butanone. Ensure the 2-cyano-1-(4-chlorophenyl)ethan-1-one is pure and dry. Use finely powdered elemental sulfur. 3. Temperature Control: Maintain the reaction temperature between 40-60°C. Higher temperatures can lead to side reactions and decomposition. 4. Base Selection: Triethylamine, morpholine, or sodium bicarbonate are commonly used.[5][6] An acid-base pair catalyst like piperidinium borate has also shown to be effective in improving yields.[4] 5. Sulfur Activation: Ensure sulfur is well-dispersed in the reaction mixture. |
| Formation of Side Products | 1. Dimerization of the Knoevenagel intermediate.[7] 2. Formation of polysulfides.[2][8] 3. Unreacted starting materials. | 1. Control Stoichiometry: Use a slight excess of the ketone and nitrile relative to sulfur to favor the desired reaction pathway. 2. Reaction Time: Monitor the reaction by TLC. Over-extending the reaction time can lead to the formation of complex sulfur byproducts. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to isolate the desired product from starting materials and byproducts. |
| Difficulty in Product Isolation/Purification | 1. Oily product instead of a solid. 2. Product co-eluting with impurities during chromatography. | 1. Crystallization: Try recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexane to induce solidification.[1] 2. Chromatography Optimization: Adjust the polarity of the eluent for better separation. Consider using a different stationary phase if separation is challenging on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via the Gewald reaction. The mechanism involves three key steps:
-
Knoevenagel Condensation: The base catalyzes the condensation of 3-methyl-2-butanone and 2-cyano-1-(4-chlorophenyl)ethan-1-one to form an α,β-unsaturated nitrile intermediate.[1][2][3]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.[1][2]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[3]
Q2: Which solvent is best for this reaction?
A2: While traditional methods often use solvents like ethanol or DMF, greener alternatives have been explored.[7] Water, in the presence of a suitable catalyst, has been shown to be an effective solvent for Gewald reactions.[1] The choice of solvent can influence reaction rate and yield, so optimization may be necessary.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[3]
Q4: What are some alternative catalysts to traditional bases?
A4: Organocatalysts like L-proline have been successfully used.[1] Additionally, the use of ionic liquids or deep eutectic solvents can also promote the reaction.[1]
Experimental Protocols
Protocol 1: Conventional Synthesis
-
To a 100 mL round-bottom flask, add 3-methyl-2-butanone (1.0 eq), 2-cyano-1-(4-chlorophenyl)ethan-1-one (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (30 mL).
-
Add triethylamine (1.5 eq) dropwise to the stirred suspension.
-
Heat the mixture to 50°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis
-
In a 10 mL microwave vial, combine 3-methyl-2-butanone (1.0 eq), 2-cyano-1-(4-chlorophenyl)ethan-1-one (1.0 eq), elemental sulfur (1.1 eq), and a catalytic amount of L-proline (0.1 eq) in a minimal amount of DMF.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 10-15 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | Ethanol | 50 | 3 | 65 |
| Morpholine | DMF | 50 | 3 | 72 |
| Piperidine | Ethanol | 50 | 2.5 | 78 |
| Sodium Bicarbonate | THF | Reflux | 4 | 55 |
| L-proline | Water | 70 | 2 | 85 |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) |
| Conventional Heating | Triethylamine | Ethanol | 3 h | 65 |
| Microwave Irradiation | L-proline | DMF | 15 min | 88 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. sciforum.net [sciforum.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
Technical Support Center: Troubleshooting the Gewald Reaction for 2-Amino-3-Aroylthiophene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Gewald reaction in the synthesis of 2-amino-3-aroylthiophenes.
Troubleshooting Guides
Low or No Product Yield
Q1: My Gewald reaction is resulting in a very low yield or no desired 2-amino-3-aroylthiophene. What are the potential causes and how can I fix it?
A1: Low or no product yield in a Gewald reaction can stem from several factors, primarily related to the initial condensation step, the reactivity of sulfur, or the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice and amount of base are critical. For less reactive ketones, consider screening stronger bases like piperidine or morpholine in catalytic amounts. Tertiary amines like triethylamine are also commonly used.[1] - Water Removal: This condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents such as ethanol or methanol can enhance the solubility and reactivity of elemental sulfur.[1] - Temperature: Gently heating the reaction mixture, typically to 40-60°C, can improve the reactivity of sulfur. However, be cautious as excessive heat can lead to the formation of side products.[1] |
| Steric Hindrance | - Two-Step Protocol: For sterically hindered aroylacetonitriles or ketones, a one-pot reaction may be inefficient. A two-step procedure, where the intermediate α,β-unsaturated nitrile is first isolated from the Knoevenagel-Cope condensation and then reacted with sulfur and a base, can be more effective.[1][2] |
| Incorrect Stoichiometry or Reagent Purity | - Reagent Quality: Ensure that all starting materials, especially the aroylacetonitrile and the ketone, are pure and dry. - Accurate Measurements: Precisely measure all reagents according to the reaction stoichiometry. |
| Suboptimal Reaction Conditions | - Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields in many cases.[1] |
Troubleshooting Workflow for Low Yield:
Caption: A decision-making workflow for troubleshooting low yields in the Gewald reaction.
Formation of Side Products and Purification Challenges
Q2: My reaction mixture contains significant amounts of byproducts, making the purification of my 2-amino-3-aroylthiophene difficult. What are these byproducts and how can I minimize their formation?
A2: The presence of byproducts is a common issue in the Gewald reaction. Understanding the potential side reactions can help in devising strategies to mitigate them.
Common Byproducts and Mitigation Strategies:
| Byproduct | Mitigation Strategy |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will have unreacted aroylacetonitrile and ketone. Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst system. |
| Knoevenagel-Cope Intermediate | The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization steps are slow. Troubleshooting: Ensure sufficient elemental sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed. |
| Dimerization or Polymerization Products | Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization. Troubleshooting: Adjust the concentration of the reactants, modify the rate of addition of reagents, or change the solvent to disfavor these side reactions.[3] |
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid 2-amino-3-aroylthiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
-
Column Chromatography: For products that are oils or are difficult to recrystallize, silica gel column chromatography is a reliable purification method. A common eluent system is a gradient of ethyl acetate in hexanes.[1]
-
Washing: Washing the crude product with water can help in removing inorganic salts and other polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1]
Frequently Asked Questions (FAQs)
Q3: What is the general mechanism of the Gewald reaction for synthesizing 2-amino-3-aroylthiophenes?
A3: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. The generally accepted mechanism proceeds through three main stages:[1]
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between an α-aroylacetonitrile (an active methylene compound) and a ketone or aldehyde to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.
General Reaction Scheme:
Caption: A simplified representation of the Gewald reaction mechanism.
Q4: How does the choice of base influence the reaction outcome?
A4: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The choice of base can significantly impact the reaction rate and yield. In some instances, the amine can also act as a nucleophile to activate the elemental sulfur. For less reactive ketones, a stronger base may be necessary to achieve a good yield.[1]
Q5: Can the Gewald reaction be performed under solvent-free conditions?
A5: Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing techniques like high-speed ball milling or conventional heating. These methods can offer advantages in terms of green chemistry and simplified workup procedures.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Amino-3-aroylthiophenes (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aroylacetonitrile (1.0 equiv)
-
Ketone or aldehyde (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
Base (e.g., morpholine or triethylamine, 10-20 mol%)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aroylacetonitrile (10 mmol), the ketone or aldehyde (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 1-2 mmol).
-
Stir the reaction mixture at room temperature or heat to 40-50°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-aroylthiophene.
Quantitative Data
Table 1: Effect of Different Bases on the Yield of 2-Amino-4,5-dimethyl-3-benzoylthiophene
| Entry | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (20) | Ethanol | 50 | 4 | 75 |
| 2 | Piperidine (20) | Ethanol | 50 | 4 | 78 |
| 3 | Triethylamine (20) | Ethanol | 50 | 6 | 65 |
| 4 | DBU (20) | DMSO | 80 | 2 | 85 |
| 5 | DABCO (20) | DMSO | 80 | 2 | 82 |
Note: This data is illustrative and compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Solvents on the Gewald Reaction Yield
| Entry | Aroylacetonitrile | Ketone | Base | Solvent | Yield (%) |
| 1 | Benzoylacetonitrile | Acetone | Morpholine | Ethanol | 72 |
| 2 | Benzoylacetonitrile | Acetone | Morpholine | Methanol | 68 |
| 3 | Benzoylacetonitrile | Acetone | Morpholine | DMF | 85 |
| 4 | 4-Chlorobenzoylacetonitrile | Cyclohexanone | Piperidine | Ethanol | 78 |
| 5 | 4-Chlorobenzoylacetonitrile | Cyclohexanone | Piperidine | DMF | 88 |
Note: This data is illustrative and compiled from various sources in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
References
Technical Support Center: Synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone via the Gewald reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format to facilitate rapid problem-solving.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps & Solutions |
| SYN-001 | Low to No Product Yield | 1. Inefficient Knoevenagel Condensation: The initial condensation between 3-methyl-2-butanone and 2-cyano-N-(4-chlorophenyl)acetamide is a critical step. Steric hindrance from the ketone can slow this reaction. 2. Poor Sulfur Reactivity: Elemental sulfur may not be sufficiently activated or dissolved in the reaction medium. 3. Incorrect Base Selection: The choice of base is crucial for promoting both the initial condensation and the subsequent cyclization. 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | 1. Optimize Condensation: - Catalyst: Ensure an appropriate base catalyst (e.g., morpholine, piperidine, or triethylamine) is used in the correct stoichiometric amount. - Water Removal: Consider using a Dean-Stark apparatus to remove water formed during the condensation, driving the equilibrium towards the product. - Two-Step Procedure: For sterically hindered ketones like 3-methyl-2-butanone, a two-step approach can be beneficial. First, isolate the Knoevenagel condensation product, then react it with sulfur and base. 2. Enhance Sulfur Reactivity: - Solvent: Use a polar solvent like ethanol, methanol, or DMF to improve sulfur solubility. - Temperature: Gently heat the reaction mixture to 40-60°C to increase the rate of sulfur addition. 3. Base Screening: If the reaction is sluggish, consider screening different amine bases. Morpholine is often effective for the Gewald reaction. 4. Temperature Optimization: Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal condition for product formation without significant byproduct generation. |
| SYN-002 | Formation of Significant Side Products/Impurities | 1. Dimerization of Starting Materials: The cyanoacetamide starting material can undergo self-condensation under basic conditions. 2. Hydrolysis of Nitrile/Amide: The presence of water can lead to the hydrolysis of the cyano group of the starting material or the amide group of the product. 3. Thiophene Ring Oxidation: Overly harsh reaction conditions or exposure to air for prolonged periods at elevated temperatures can lead to oxidation of the electron-rich thiophene ring. 4. Formation of Dithianes: Ketones can react with elemental sulfur and a base to form 1,4-dithiane derivatives as byproducts. | 1. Control Stoichiometry and Addition: Add the base slowly to the reaction mixture to minimize localized high concentrations that can promote dimerization. Ensure accurate stoichiometry of all reactants. 2. Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis. If water is used as a solvent, carefully control the reaction time and temperature. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if heating for extended periods. 4. Optimize Reaction Conditions: Carefully control the reaction temperature and time to favor the formation of the desired 2-aminothiophene over dithiane byproducts. |
| SYN-003 | Difficult Purification of the Final Product | 1. Presence of Polar Byproducts: Hydrolyzed starting materials or side products can be difficult to separate from the desired product due to similar polarities. 2. Unreacted Starting Materials: Incomplete reaction can leave starting materials that co-elute with the product during chromatography. 3. Oily Product: The crude product may isolate as an oil, making handling and purification by crystallization challenging. | 1. Aqueous Work-up: Perform an aqueous wash of the crude product to remove highly polar impurities and inorganic salts. 2. Column Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or isopropanol) is an effective purification method. If the product is an oil, try to form a salt to induce crystallization or use chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the synthesis of this compound?
A1: The most critical parameters are the choice and amount of base, the reaction temperature, and the quality of the starting materials. The base is essential for the initial Knoevenagel condensation, while the temperature influences the rate of all reaction steps. Using pure starting materials is crucial to avoid side reactions.
Q2: I observe a significant amount of an unidentifiable byproduct in my TLC analysis. What could it be?
A2: Common byproducts in the Gewald reaction include dimers of the active methylene nitrile, the intermediate Knoevenagel condensation product if the cyclization is slow, or sulfur-containing heterocycles other than the desired thiophene. It is also possible to have unreacted starting materials. LC-MS and NMR analysis of the crude mixture can help in identifying the structure of the byproduct.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis has been reported to improve yields and significantly reduce reaction times for the Gewald reaction, particularly for less reactive or sterically hindered substrates.
Q4: What is the expected yield for this synthesis?
A4: Yields for the Gewald reaction can vary significantly depending on the specific substrates and reaction conditions. For this particular product, yields can range from moderate to good. Optimization of the reaction conditions as described in the troubleshooting guide is key to maximizing the yield.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Please note that actual results may vary based on specific experimental conditions.
| Parameter | Condition A (Conventional Heating) | Condition B (Microwave Irradiation) |
| Solvent | Ethanol | Ethanol |
| Base | Morpholine | Morpholine |
| Temperature | 50-60 °C | 100-120 °C |
| Reaction Time | 4-8 hours | 15-30 minutes |
| Typical Yield | 60-75% | 70-85% |
| Purity (crude) | 75-85% | 80-90% |
Experimental Protocol
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
3-Methyl-2-butanone
-
2-Cyano-N-(4-chlorophenyl)acetamide
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-butanone (1.0 eq), 2-cyano-N-(4-chlorophenyl)acetamide (1.0 eq), and elemental sulfur (1.1 eq).
-
Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Begin stirring the mixture and add morpholine (1.1 eq) dropwise.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts and highly polar impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Optimizing the Gewald Synthesis of the JQ1 Precursor: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Gewald synthesis of the 2-aminothiophene precursor to the BET bromodomain inhibitor JQ1.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Gewald synthesis of the JQ1 precursor?
A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes a polysubstituted 2-aminothiophene, which serves as a key precursor to the thienodiazepine core of JQ1.[1] The reaction typically involves the condensation of an aryl ketone with an active methylene nitrile in the presence of elemental sulfur and a base.[2][3]
Q2: Which starting materials are typically used for the synthesis of the JQ1 precursor via the Gewald reaction?
A2: While specific proprietary routes may vary, a common approach would involve:
-
An aryl ketone , such as a substituted acetophenone. Aryl ketones are known to be less reactive in the Gewald reaction compared to aliphatic ketones.[2]
-
An active methylene nitrile , for instance, ethyl cyanoacetate or malononitrile.
-
Elemental sulfur .[4]
-
A base to catalyze the reaction.[5]
Q3: What are the critical stages of the Gewald reaction mechanism?
A3: The generally accepted mechanism proceeds through three main stages:[6]
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation between the aryl ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is complex and may involve the formation of polysulfide intermediates.[6]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[7]
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction has resulted in a low yield or no desired 2-aminothiophene product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | Base Selection: The choice of base is critical, especially for less reactive aryl ketones. Consider screening bases like morpholine, piperidine, or triethylamine. Morpholine is often effective as it can help dissolve sulfur.[7] Water Removal: The condensation step produces water, which can inhibit the reaction. For sensitive substrates, consider using a Dean-Stark apparatus or adding a dehydrating agent.[5] |
| Poor Sulfur Solubility or Reactivity | Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[5] Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[5] A temperature screening is advisable.[7] |
| Steric Hindrance from the Aryl Ketone | Modified Protocols: For sterically hindered or poorly reactive aryl ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[5] Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[2] |
| Incorrect Stoichiometry | Reagent Purity: Ensure all starting materials are pure and dry. Accurate Measurement: Precisely measure all reagents. |
| Side Reactions | Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired cyclization. Adjusting the temperature or the rate of reagent addition may minimize this.[7] |
Difficult Purification
Issue: Difficulty in isolating the pure 2-aminothiophene from the crude reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction has stalled, consider increasing the temperature or reaction time. |
| Formation of Byproducts | Column Chromatography: Use column chromatography for purification. A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization: This is often an effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes. |
| Residual Sulfur | Washing: The crude product can be washed with a solvent in which sulfur is soluble but the product is not, such as carbon disulfide (use with extreme caution due to toxicity and flammability) or by hot filtration of a solution of the crude product. |
Experimental Protocols
General One-Pot Gewald Synthesis Protocol (Starting Point)
This protocol is a general guideline and will likely require optimization for the specific substrates used in the JQ1 precursor synthesis.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq).
-
Add a suitable solvent, such as ethanol or methanol.
-
Add the base (e.g., morpholine, 0.1-0.2 eq).[4]
-
Stir the reaction mixture at a temperature between room temperature and 50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: The reaction mechanism of the Gewald synthesis.
Caption: A troubleshooting workflow for low product yield.
References
- 1. 1,4-Thienodiazepine-2,5-diones via MCR (II): Scaffold Hopping by Gewald and Ugi-Deprotection-Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. a2bchem.com [a2bchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Gewald Synthesis: A Technical Guide to Alternative Bases
For researchers, scientists, and drug development professionals working with the Gewald synthesis of 2-aminothiophenes, the choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and purity. This technical support center provides a comprehensive guide to alternative bases, offering troubleshooting advice and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald synthesis?
The base in the Gewald synthesis primarily acts as a catalyst for the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step is crucial as it forms the α,β-unsaturated nitrile intermediate, which then reacts with elemental sulfur. The basicity and nature of the catalyst can affect the rate of this condensation and the overall reaction outcome.[1]
Q2: Beyond traditional secondary amines like morpholine and piperidine, what other types of bases can be used?
A variety of alternative bases have been successfully employed in the Gewald synthesis. These can be broadly categorized as:
-
Tertiary Amines: Triethylamine is a commonly used alternative.[1]
-
Inorganic Bases: Solid bases like cesium carbonate and potassium fluoride-alumina (KF-Alumina) offer advantages in terms of simplified workup.
-
Ionic Liquids: Certain basic ionic liquids can function as both the catalyst and the reaction medium, promoting green chemistry principles.[2]
-
Conjugate Acid-Base Pairs: Piperidinium borate has emerged as a highly efficient, recyclable catalyst that can be used in catalytic amounts.[3][4]
Q3: How does the choice of a different base impact the reaction?
The selection of an alternative base can lead to several changes in the reaction profile, including:
-
Reaction Time: Some bases can significantly accelerate the reaction. For instance, microwave-assisted synthesis using a solid support like KF-Alumina can reduce reaction times from hours to minutes.[5]
-
Yield: The efficiency of the base in promoting the necessary condensation and cyclization steps directly impacts the product yield. Catalysts like piperidinium borate have been reported to provide excellent yields.[4]
-
Work-up and Purification: The use of solid or recyclable catalysts can simplify the purification process by minimizing contamination of the final product.[3]
Troubleshooting Common Issues
Problem: Low or No Product Yield
-
Possible Cause: Inefficient Knoevenagel Condensation. The initial condensation step is critical. If this step is slow or does not proceed efficiently, the overall yield will be low.
-
Solution: Consider switching to a stronger base or a different class of base. For example, if triethylamine is giving poor results, trying piperidine or a conjugate acid-base pair like piperidinium borate could be beneficial.[1][4] For sterically hindered ketones, a two-step procedure where the α,β-unsaturated nitrile is first isolated before reacting with sulfur and base may improve yields.[1]
-
-
Possible Cause: Poor Sulfur Reactivity. Elemental sulfur needs to dissolve and react with the intermediate.
Problem: Product is Impure After Work-up
-
Possible Cause: Presence of Unreacted Starting Materials or Intermediates. Incomplete reactions are a common source of impurities.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction has stalled, a change in base or an increase in temperature might be necessary.
-
-
Possible Cause: Formation of Dimeric Byproducts. The α,β-unsaturated nitrile intermediate can sometimes dimerize, leading to a significant impurity.
-
Possible Cause: Residual Elemental Sulfur. Sulfur can be difficult to remove completely from the final product.
Data Presentation: Comparison of Alternative Bases
The following table summarizes the performance of various alternative bases in the Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone and malononitrile as a model reaction.
| Catalyst (mol%) | Reaction Time | Yield (%) | Reference |
| Pyrrolidinium borate (20) | 45 min | 85 | [5] |
| Piperidinium borate (20) | 30 min | 96 | [5] |
| Morpholinium borate (20) | 60 min | 82 | [5] |
| Triethylamine | 2-12 hours | Varies | [5] |
| Morpholine | 2-12 hours | Varies | [5] |
| Piperidine | 2-12 hours | Varies | [5] |
| Cesium Carbonate | Not specified | High | |
| KF-Alumina (Microwave) | 5-20 min | 55-92 | [6] |
Experimental Protocols
Protocol 1: Conventional Gewald Synthesis with an Amine Base
This protocol provides a general procedure for the one-pot synthesis of 2-aminothiophenes using a traditional amine base.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Amine base (e.g., morpholine, piperidine, or triethylamine) (1.0-2.0 equiv)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Add the amine base to the mixture.
-
Heat the reaction mixture with stirring to 50-70 °C.
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 2-12 hours.
-
After completion, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash it with cold ethanol, and allow it to dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and stir to induce precipitation. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.[5]
Protocol 2: Microwave-Assisted Gewald Synthesis on a Solid Support
This method utilizes a solid base and microwave irradiation for a more rapid and environmentally friendly synthesis.
Materials:
-
Ketone (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
KF-Alumina solid support
Procedure:
-
In a mortar and pestle, thoroughly grind together the ketone, active methylene nitrile, sulfur, and KF-Alumina.
-
Transfer the solid mixture to a microwave-safe reaction vessel.
-
Place the vessel in a microwave reactor and irradiate at 100-150 W for 5-20 minutes.
-
After the reaction is complete and the vessel has cooled, extract the product from the solid support using a suitable solvent like ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[5]
Protocol 3: Gewald Synthesis using Piperidinium Borate as a Catalyst
This protocol details the use of a recyclable conjugate acid-base pair as an efficient catalyst.
Materials:
-
Ketone (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.0 equiv)
-
Piperidinium borate (20 mol%)
-
Ethanol/water (9:1)
Procedure:
-
In a reaction vessel, combine the ketone, active methylene nitrile, sulfur, and piperidinium borate in a 9:1 ethanol/water mixture.
-
Stir the mixture at 100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture.
-
Filter the solid product and wash it with water.
-
Dry the product in an oven.[4]
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the Gewald synthesis of aminothiophenes.
Caption: A troubleshooting decision tree for addressing low yields in the Gewald synthesis.
References
Technical Support Center: Microwave-Assisted Gewald Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Microwave-assisted Gewald reaction. Find answers to frequently asked questions and detailed troubleshooting guides to improve the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Microwave-assisted Gewald reaction?
A1: The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2] Microwave assistance is a modern technique applied to this reaction to increase reaction rates, improve yields, and reduce the formation of by-products compared to conventional heating methods.[3][4]
Q2: What are the main advantages of using microwave irradiation for the Gewald reaction?
A2: Microwave irradiation offers several benefits for the Gewald reaction:
-
Increased Reaction Rate: Dramatically reduces reaction times from hours to minutes.[4][5]
-
Higher Yields: Often leads to improved product yields compared to conventional heating.[3][6]
-
Improved Purity: Can minimize the formation of by-products.[3]
-
Energy Efficiency: Selective and uniform heating of polar molecules makes the process more energy-efficient.[7]
-
Greener Chemistry: Shorter reaction times and potential for solvent-free conditions contribute to more environmentally friendly protocols.[4]
Q3: What is the general mechanism of the Gewald reaction?
A3: The reaction is understood to proceed through three primary stages:
-
Knoevenagel Condensation: A base-catalyzed condensation occurs between the ketone/aldehyde and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[6][8]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and thought to be promoted by the base.[6][8]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization, to form the final 2-aminothiophene product.[6][8]
Q4: Can the Gewald reaction be performed under solvent-free conditions?
A4: Yes, solvent-free Microwave-assisted Gewald reactions have been successfully reported.[6][7] These methods often utilize a solid support catalyst, such as KF-Alumina, and can offer advantages in terms of simplified workup and green chemistry.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Q: My reaction yield is very low. What are the potential causes and how can I fix it?
-
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Check Reagent Quality: Ensure all starting materials (carbonyl compound, α-cyanoester, sulfur) and the base are pure and dry. The presence of impurities or moisture can inhibit the reaction.
-
Optimize the Base: The choice and amount of base are critical. While various bases can be used, studies have shown that organic bases like pyrrolidine or piperidine can be highly effective.[3] An insufficient amount of base will result in an incomplete reaction.
-
Verify Microwave Parameters: Ensure the correct temperature and time are set. While microwave synthesis is rapid, insufficient heating time or temperature will lead to incomplete conversion. A systematic optimization of temperature may be required; one study found 50°C to be optimal, with higher temperatures slightly reducing the yield.[3]
-
Solvent Selection: The polarity of the solvent significantly impacts microwave absorption and reaction efficiency. Polar aprotic solvents like DMF or DMSO are often effective.[3][9] If using a non-polar solvent, the reaction may not heat efficiently.
-
Efficient Stirring: For viscous solutions or reactions with solids, ensure adequate stirring to prevent localized superheating and ensure uniform temperature distribution.[10]
-
-
Issue 2: Formation of By-products or Tar
-
Q: My final product is impure, with significant by-product formation or a tar-like consistency. What should I do?
-
A: This often indicates side reactions or product degradation, which can be exacerbated by excessive heat.
-
Reduce Reaction Temperature: While microwaves accelerate reactions, excessive temperature can lead to decomposition of reagents or the desired product. Try lowering the reaction temperature in increments of 10-20°C. One study noted a decrease in yield when the temperature was raised from 75°C to 100°C.[3]
-
Decrease Reaction Time: The reaction may be complete in a much shorter time than anticipated. Run a time-course study (e.g., check reaction progress at 5, 10, and 15 minutes) to find the optimal duration and avoid over-exposure to microwave irradiation.
-
Degas the Solvent: Removing dissolved oxygen from the solvent can sometimes prevent oxidative side reactions.
-
Purification Method: Ensure your workup and purification procedures (e.g., recrystallization, column chromatography) are suitable for your target compound. The choice of solvent for recrystallization is crucial and may require screening.[6]
-
-
Issue 3: Reaction Stalls or is Incomplete
-
Q: The reaction starts but does not go to completion, even after extended microwave irradiation. Why is this happening?
-
A: This suggests an issue with stoichiometry, catalyst activity, or the reaction equilibrium.
-
Re-evaluate Stoichiometry: A common protocol uses a slight excess (1.1 mmol) of the α-cyanoester and sulfur relative to the carbonyl compound (1 mmol).[3] Ensure your molar ratios are correct.
-
Base Deactivation: The base can be consumed by acidic impurities or side reactions. Consider adding the base in portions or using a slight excess. In one optimized protocol, the base was used in a 1:1 molar ratio with the limiting reagent.[3]
-
Microwave Power Settings: If your microwave reactor allows, ensure the power is delivered consistently. For sealed vessels, pressure buildup can sometimes limit the achievable temperature. Ensure the vessel is not overfilled.
-
-
Data Presentation: Reaction Optimization
The following tables summarize quantitative data from a study optimizing the Microwave-assisted Gewald reaction between butyraldehyde, methyl cyanoacetate, and sulfur.[3]
Table 1: Effect of Different Bases on Product Yield
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 30 | 65 |
| 2 | Cs₂CO₃ | DMF | 25 | 30 | 72 |
| 3 | Et₃N | DMF | 25 | 30 | 81 |
| 4 | Piperidine | DMF | 25 | 30 | 85 |
| 5 | Pyrrolidine | DMF | 25 | 30 | 92 |
| 6 | DBU | DMF | 25 | 30 | 75 |
| Reaction Conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Base (1 mmol), DMF (3 mL), Microwave Irradiation.[3] |
Table 2: Effect of Different Solvents on Product Yield
| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMF | Pyrrolidine | 50 | 30 | 95 |
| 2 | DMSO | Pyrrolidine | 50 | 30 | 88 |
| 3 | EtOH | Pyrrolidine | 50 | 30 | 76 |
| 4 | i-PrOH | Pyrrolidine | 50 | 30 | 71 |
| 5 | THF | Pyrrolidine | 50 | 30 | 65 |
| 6 | Toluene | Pyrrolidine | 50 | 30 | 58 |
| Reaction Conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), Solvent (3 mL), Microwave Irradiation.[3] |
Table 3: Effect of Temperature on Product Yield
| Entry | Temperature (°C) | Base | Solvent | Time (min) | Yield (%) |
| 1 | 25 | Pyrrolidine | DMF | 30 | 92 |
| 2 | 50 | Pyrrolidine | DMF | 30 | 95 |
| 3 | 75 | Pyrrolidine | DMF | 30 | 94 |
| 4 | 100 | Pyrrolidine | DMF | 30 | 88 |
| 5 | 50 (Conventional) | Pyrrolidine | DMF | 30 | 47 |
| Reaction Conditions: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), DMF (3 mL), Microwave Irradiation.[3] |
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 2-Aminothiophenes
This protocol is based on an optimized procedure and can be adapted for different substrates.[3]
Materials:
-
Aldehyde or Ketone (e.g., Butyraldehyde, 1 mmol)
-
Active Cyano Compound (e.g., Methyl Cyanoacetate, 1.1 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Base (e.g., Pyrrolidine, 1 mmol)
-
Solvent (e.g., DMF, 3 mL)
-
Microwave synthesis vial (appropriate size for the reaction volume)
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add the aldehyde or ketone (1 mmol), the active cyano compound (1.1 mmol), elemental sulfur (1.1 mmol), and the solvent (3 mL).
-
Add the base (1 mmol) to the mixture.
-
Securely cap the vial.
-
Place the vial inside the cavity of a dedicated laboratory microwave reactor.
-
Set the reaction parameters:
-
Temperature: 50°C
-
Ramp time: 2 minutes
-
Hold time: 30 minutes
-
Stirring: On (medium to high setting)
-
-
Once the reaction is complete, cool the vial to room temperature using compressed air or an ice bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a flask.
-
Begin workup procedure, which typically involves pouring the mixture into ice-water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminothiophene.
Visualizations
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald_reaction [chemeurope.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijert.org [ijert.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 9. Solvent Choice for Microwave Synthesis [cem.com]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
Technical Support Center: Optimizing Aminothiophene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of aminothiophenes, a critical scaffold in medicinal chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiophenes?
The most widely used and versatile method is the Gewald three-component reaction.[2][3] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][4][5]
Q2: Which factors are most critical for optimizing the yield of the Gewald reaction?
The critical factors to consider for yield optimization are the choice of catalyst, solvent, and reaction temperature.[2][4] The quality and purity of starting materials are also crucial for the success of the reaction.[4][6]
Q3: What are the common side reactions in aminothiophene synthesis and how can they be minimized?
A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization.[4] This can be minimized by adjusting the reaction temperature or the rate at which reagents are added.[4] Oxidation of starting materials like 2-aminothiophenol can also lead to disulfide byproducts.[7] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue.[7]
Q4: Can this synthesis be performed under environmentally friendly conditions?
Yes, significant research has focused on "green" methodologies for aminothiophene synthesis.[1] This includes the use of water as a solvent, solvent-free conditions, and recyclable catalysts like sodium aluminate (NaAlO2) and L-proline.[8][9][10] Microwave-assisted synthesis is another approach that can reduce reaction times and improve yields, contributing to a more energy-efficient process.[6][11]
Troubleshooting Guide
Low or No Product Yield
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction not proceeding or very low yield | Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is failing.[4] | Base Selection: The choice of base is critical. Screen common bases like morpholine, piperidine, or triethylamine.[4][6] For less reactive ketones, a stronger base might be necessary.[6] Check Starting Material Quality: Ensure the carbonyl compound and active methylene nitrile are pure and have not degraded.[4] |
| Confirmed initial condensation, but overall yield is poor | Suboptimal Temperature: The temperature affects the rate of sulfur addition and cyclization. A temperature that is too low can make the reaction sluggish, while a temperature that is too high can lead to side products.[4] | Temperature Screening: Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates.[4] |
| Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to dissolve and react effectively.[4] | Solvent Choice: Use polar solvents like ethanol, methanol, or DMF, which enhance sulfur solubility.[4][6][12] Temperature: Gentle heating (40-60°C) can improve sulfur's reactivity, but avoid excessive heat.[6] | |
| Significant amounts of byproducts | Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate can dimerize.[4] | Adjust Reaction Conditions: Modify the temperature or the rate of reagent addition to minimize this side reaction.[4] |
| Difficulty in isolating the pure product | Impurities and Unreacted Starting Materials: The crude mixture may contain unreacted starting materials or the Knoevenagel intermediate.[6] | Optimize Reaction Time and Temperature: Increase the reaction time or adjust the temperature to drive the reaction to completion.[6] Purification Method: Recrystallization is often effective for purifying solid aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6] Chromatography may be necessary for oily products.[7] |
Catalyst Selection and Performance Data
The choice of catalyst significantly impacts the yield and reaction conditions of aminothiophene synthesis. Below is a summary of various catalysts and their performance in the Gewald reaction.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Ketones, Ethyl Cyanoacetate, Sulfur | - (Solvent-free) | Room Temp | - | - | [9] |
| Triethylamine/Water | Ketones, Nitriles, Sulfur | Water/Et3N | Room Temp | - | 75-98 | [1] |
| L-Proline (10 mol%) | Various Substrates | DMF | 60 | - | up to 84 | [10] |
| Sodium Aluminate (NaAlO2) | Ketones, Nitriles, Sulfur | Ethanol | - | 10 | 26-94 | [1][8] |
| ZnO Nanoparticles (2.5 mol%) | Aldehydes/Ketones, Malononitrile, Sulfur | - | 100 | 6 | 37-86 | [1] |
| Piperidinium Borate (Pip Borate) (20 mol%) | Cyclohexanone, Malononitrile, Sulfur | - | 100 | - | Excellent | [2] |
| CaO | Ketones, Nitriles/Esters, Sulfur | Ethanol | Reflux | 1-1.5 | Moderate to Good |
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis with an Amine Base
This protocol describes a standard one-pot synthesis using a secondary amine like morpholine or piperidine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 mmol), the active methylene nitrile (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or methanol (10-15 mL). Add the amine base (e.g., morpholine or piperidine, typically 1.0-1.2 mmol).
-
Reaction: Stir the mixture at room temperature or heat to a temperature between 40-70°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexane mixture).
Protocol 2: Green Synthesis using L-Proline as a Catalyst
This protocol outlines an environmentally friendlier approach using L-proline.[10]
-
Reaction Setup: To a solution of the carbonyl compound (1.0 mmol) and the active methylene nitrile (1.0 mmol) in DMF (5 mL), add elemental sulfur (1.2 mmol) and L-proline (10 mol%).[10]
-
Reaction: Stir the reaction mixture at 60°C.[10] Monitor the reaction by TLC.
-
Workup: After completion, pour the reaction mixture into ice-water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for aminothiophene synthesis.
Caption: A troubleshooting decision tree for low-yield aminothiophene synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Minimizing byproduct formation in the synthesis of JQ1 intermediate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of the JQ1 intermediate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of the JQ1 intermediate, providing potential causes and recommended solutions.
Issue 1: Low Yield and/or Formation of Insoluble Precipitate in the Thionation Step
Symptoms:
-
Significantly lower than expected yield of the desired thioamide intermediate.
-
Formation of a poorly soluble precipitate that complicates product isolation and purification.
-
Observation of multiple spots on Thin Layer Chromatography (TLC) that are difficult to characterize.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Thionating Reagent | While Phosphorus pentasulfide (P2S5) can be used, it often leads to the evolution of hazardous H2S gas and the formation of poorly soluble byproducts, making purification difficult.[1] Consider using Lawesson's reagent as an alternative. |
| Suboptimal Reaction Conditions with Lawesson's Reagent | On a larger scale, even Lawesson's reagent can result in moderate yields and the formation of poorly soluble byproducts.[1] To mitigate this, a one-pot synthesis strategy is recommended. This approach involves the in-situ formation of the thioamide followed by the addition of hydrazine hydrate, which has been shown to provide good yields and a more straightforward purification process.[1][2] |
| Incomplete Reaction | Ensure the reaction is monitored by TLC until the starting material is fully consumed. The reaction with Lawesson's reagent in THF is typically refluxed for 2 hours.[1] |
| Work-up Issues | A thorough aqueous work-up is critical to remove byproducts from Lawesson's reagent before chromatographic purification. Washing with copious amounts of water is recommended. |
Issue 2: Formation of Byproducts During Triazole Ring Formation
Symptoms:
-
Presence of unexpected peaks in LC-MS or NMR analysis of the final JQ1 product.
-
Difficulty in purifying the final product to the desired level.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Use of Highly Toxic and Reactive Reagents | Diethyl chlorophosphate, a commonly used reagent for activating the thioamide for cyclization, is highly toxic.[1][2] Consider using the safer alternative, diphenyl chlorophosphate, which has been shown to provide excellent yields without compromising the enantiomeric purity of (+)-JQ1.[1][2] |
| Side Reactions of the Thioamide | The thioamide intermediate can be susceptible to side reactions. A one-pot approach, where the thioamide is generated and immediately reacted with hydrazine and then the cyclizing agent, can minimize the formation of these byproducts by reducing the time the thioamide is present in the reaction mixture.[1] |
| Formation of Thiadiazole Byproducts | The reaction of acyl hydrazines with a thionating agent can sometimes lead to the formation of 1,3,4-thiadiazole derivatives as side products. Careful control of reaction conditions and stoichiometry is crucial. |
Issue 3: Racemization of the Chiral Center
Symptoms:
-
The final JQ1 product shows a loss of enantiomeric purity when analyzed by chiral HPLC.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | Racemization can occur at several stages of the synthesis, including peptide coupling, aminoketone cyclization, and thionation, especially under harsh basic or acidic conditions.[1] |
| Base-Induced Epimerization | The use of strong bases can lead to epimerization. When using a base like potassium tert-butoxide (KOtBu) for the activation step before triazole formation, it is crucial to control the temperature and reaction time carefully. |
| Purification Method | In some cases, prolonged exposure to silica gel during chromatography can contribute to racemization. Minimizing the time on the column or using alternative purification methods like crystallization could be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the synthesis of the JQ1 intermediate to minimize byproducts?
A1: A one-pot, three-step method starting from the benzodiazepine amide intermediate is highly recommended. This process involves:
-
Thionation of the amide using Lawesson's reagent.
-
Formation of the amidrazone by adding hydrazine hydrate directly to the reaction mixture.
-
Installation of the triazole moiety.
This one-pot strategy has been reported to provide good yields and a more straightforward purification process compared to stepwise methods with isolation of intermediates.[1][2]
Q2: Are there safer alternatives to diethyl chlorophosphate for the triazole ring formation?
A2: Yes, diphenyl chlorophosphate is a safer and effective alternative to the highly toxic diethyl chlorophosphate. It has been successfully used in the synthesis of enantiomerically enriched (+)-JQ1 without a negative impact on yield or enantiomeric purity.[1][2]
Q3: What are the "poorly soluble byproducts" often mentioned in the thionation step with Lawesson's reagent?
A3: While the exact structures of all byproducts are not always fully characterized in the literature, they are generally phosphorus-containing byproducts derived from Lawesson's reagent. These byproducts are often greasy and can interfere with crystallization and chromatographic separation. A thorough aqueous work-up is the first crucial step in their removal.
Q4: How can I monitor the progress of the reactions effectively?
A4: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the consumption of the starting material and the formation of the product in each step of the synthesis. For more detailed analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[3][4]
Q5: What is the expected overall yield for the one-pot synthesis of (±)-JQ1?
A5: The reported overall yield for the three-step, one-pot synthesis of racemic JQ1 is approximately 60%.[1]
Data Presentation
Table 1: Comparison of Thionation Reagents for JQ1 Intermediate Synthesis
| Reagent | Advantages | Disadvantages | Reported Yield of Thioamide (on 1 mmol scale) |
| Phosphorus pentasulfide (P2S5) | Readily available. | Evolution of toxic H2S gas, formation of poorly soluble byproducts, difficult work-up.[1] | Not explicitly reported for direct comparison, but challenges noted. |
| Lawesson's Reagent | Milder conditions compared to P2S5. | Can still produce moderate yields and purification challenges on a larger scale.[1] | 75%[1] |
Table 2: Comparison of Reagents for Triazole Ring Formation in (+)-JQ1 Synthesis
| Reagent | Safety Profile | Reported Yield of (+)-JQ1 | Enantiomeric Purity |
| Diethyl chlorophosphate | Highly toxic.[1][2] | Not explicitly reported, but noted as effective. | 91:9 ratio of enantiomers.[1] |
| Diphenyl chlorophosphate | Safer alternative.[1][2] | 82%[1] | 91:9 ratio of enantiomers.[1] |
Experimental Protocols
One-Pot Synthesis of (±)-JQ1
This protocol is adapted from the literature for the one-pot synthesis of racemic JQ1.[1]
Materials:
-
Benzodiazepine amide intermediate (1 equivalent)
-
Lawesson's reagent (0.5 equivalents)
-
Tetrahydrofuran (THF)
-
Hydrazine hydrate (50-60% solution, 10 equivalents)
-
Trimethyl orthoacetate
-
Toluene
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Thionation: Dissolve the benzodiazepine amide intermediate in THF in a round-bottomed flask equipped with a magnetic stir bar. Add Lawesson's reagent to the solution.
-
Reflux the suspension for 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Amidrazone Formation: Cool the reaction mixture to 0°C in an ice bath.
-
Add hydrazine hydrate solution dropwise to the reaction mixture over 10 minutes and continue to stir at 0°C for 30 minutes.
-
Work-up: Dilute the reaction mixture with water and extract with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Triazole Formation: Dissolve the crude amidrazone in a 2:3 mixture of trimethyl orthoacetate and toluene.
-
Heat the mixture to 110°C for 2 hours.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain (±)-JQ1.
Visualizations
References
- 1. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method to quantify the bromodomain and extra-terminal (BET) inhibitor JQ1 in mouse plasma and brain microdialysate: application to cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method to quantify the bromodomain and extra-terminal (BET) inhibitor JQ1 in mouse plasma and brain microdialysate: Application to cerebral microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via the Gewald reaction?
A1: The Gewald synthesis, a common route for this compound, is a one-pot multicomponent reaction.[1][2] Consequently, several impurities can be present in the crude product. These typically include:
-
Unreacted Starting Materials: 3-Butanone (ketone), 2-cyanoacetamide (active methylene compound), and elemental sulfur.
-
Knoevenagel-Cope Condensation Intermediate: The α,β-unsaturated nitrile formed from the initial condensation of the ketone and cyanoacetamide may persist if the subsequent sulfur addition and cyclization are incomplete.[1][2]
-
Dimerization or Polymerization Products: Under certain reaction conditions, the starting materials or reactive intermediates can undergo self-condensation to form undesired dimers or polymers.[1]
Q2: What are the recommended primary purification methods for this compound?
A2: The two most effective and commonly reported purification methods for 2-aminothiophene derivatives, including the target molecule, are recrystallization and silica gel column chromatography.[1][3][4] The choice between these methods will depend on the nature and quantity of the impurities present.
Q3: The purity of my product is low after initial filtration. What should I do?
A3: Low purity after initial isolation is common. It is highly recommended to perform a secondary purification step. Recrystallization is often a good first choice for solid products. If recrystallization does not sufficiently improve purity, or if the product is an oil, silica gel column chromatography is the preferred method.
Q4: My compound appears to be degrading during purification. What could be the cause?
A4: While 2-aminothiophenes are generally stable, prolonged exposure to heat or acidic conditions can potentially lead to degradation. If you suspect thermal degradation during recrystallization, try using a lower boiling point solvent or minimizing the heating time. For column chromatography, ensure the silica gel is neutral, as acidic silica can sometimes cause degradation of sensitive compounds.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Suggestions |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Gradually add a more polar co-solvent (e.g., a small amount of methanol to an ethanol solution) until the product dissolves. |
| Product "oils out" instead of crystallizing upon cooling. | The solution is too concentrated, or the cooling is too rapid. | Add more solvent to the hot solution. Allow the solution to cool more slowly (e.g., let it cool to room temperature on the benchtop before placing it in an ice bath). |
| No crystals form upon cooling. | The solution is too dilute, or the product is highly soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, evaporate some of the solvent to increase the concentration and then try cooling again. Consider using a different solvent system where the product has lower solubility at room temperature. |
| Purity does not improve significantly after recrystallization. | Impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent mixture. If co-crystallization is an issue, column chromatography is recommended. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Suggestions |
| Product does not move from the top of the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[3] |
| Product and impurities elute together. | Poor separation under the current solvent conditions. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should give a clear separation between the product spot and impurity spots on the TLC plate.[5] A good starting point for many 2-aminothiophene derivatives is a gradient of ethyl acetate in hexanes or heptane.[3] |
| Streaking or tailing of the product band. | The compound may be too polar for the eluent, or the column may be overloaded. | Increase the polarity of the eluent. Ensure that the amount of crude product loaded onto the column is appropriate for the column size. |
| Low recovery of the product after chromatography. | The product may be strongly adsorbed to the silica gel. | A final flush of the column with a highly polar solvent (e.g., methanol in dichloromethane) can help to elute any remaining product.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on literature for analogous compounds, ethanol or a mixture of ethyl acetate and hexanes are good starting points for recrystallization.[1]
-
Dissolution: In a fume hood, transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal eluent for separation.
-
Column Packing: Prepare a silica gel slurry in the initial, less polar eluent. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. columbia.edu [columbia.edu]
- 6. Chromatography [chem.rochester.edu]
Resolving impurities in the NMR spectrum of the JQ1 precursor
This technical support center provides troubleshooting guidance for researchers encountering impurities during the synthesis and purification of JQ1 precursors. The information is presented in a question-and-answer format to directly address common issues observed in NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is the common precursor to JQ1 that is often isolated and characterized?
A1: A key precursor in several reported syntheses of JQ1 is the thienodiazepine core structure. The troubleshooting guides below will focus on impurities that may arise during the synthesis of this intermediate.
Q2: Why is it crucial to have a pure precursor before proceeding with the JQ1 synthesis?
A2: The purity of the precursor is critical for the success of subsequent reaction steps. Impurities can interfere with the reaction, leading to low yields of the final JQ1 product and complicating its purification. A clean NMR spectrum of the precursor is a good indicator that the material is suitable for the next stage of the synthesis.
Q3: What are the most common sources of impurities in the synthesis of the JQ1 precursor?
A3: Common sources of impurities include unreacted starting materials, residual solvents from the reaction or work-up, and byproducts from side reactions. For instance, in syntheses involving a thionation step, byproducts from reagents like Lawesson's reagent can be a source of contamination.[1]
Troubleshooting Guide for NMR Spectrum Impurities
This guide will help you identify and resolve common impurities observed in the ¹H NMR spectrum of your JQ1 precursor sample.
Issue 1: Unexpected peaks in the aromatic region (6.5-8.5 ppm).
Q: My ¹H NMR spectrum shows extra peaks in the aromatic region that do not correspond to the JQ1 precursor. What could they be?
A: Unreacted starting materials are a likely cause. Depending on the synthetic route, these could include substituted aminobenzophenones or other aromatic precursors.
Recommended Action:
-
Identify the impurity: Compare the chemical shifts of the unknown peaks with the ¹H NMR spectra of your starting materials.
-
Purification: If starting material is present, a purification step is necessary. Flash column chromatography on silica gel is often effective.
Issue 2: A broad singlet around 1.5-2.0 ppm.
Q: I observe a broad singlet in the upfield region of my ¹H NMR spectrum. What is this peak?
A: This is a very common peak and is typically due to water (H₂O) in your NMR solvent. The chemical shift of water can vary depending on the solvent, concentration, and temperature.[2][3]
Recommended Action:
-
Confirmation: To confirm if the peak is water, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly decrease in intensity due to proton exchange.
-
Removal: Ensure your sample is dry before preparing the NMR sample. This can be achieved by drying the sample under high vacuum. Using anhydrous NMR solvents can also minimize the water peak.
Issue 3: Sharp singlets or multiplets corresponding to common laboratory solvents.
Q: My NMR spectrum has sharp peaks that I suspect are from residual solvents used in the synthesis or purification. How can I identify and remove them?
A: Residual solvents from work-up (e.g., ethyl acetate, dichloromethane, hexanes) or purification are a very common source of impurities.
Recommended Action:
-
Identification: Compare the chemical shifts of the unknown peaks to the known values for common laboratory solvents. The table below lists the approximate ¹H NMR chemical shifts for several common solvents.[4][5]
-
Removal: Drying your sample under high vacuum for an extended period is the most effective way to remove residual volatile organic solvents.
Data Presentation: Common NMR Impurities
The following table summarizes the approximate ¹H NMR chemical shifts of common solvents and water in deuterated chloroform (CDCl₃), a typical solvent for JQ1 and its precursors.
| Impurity | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Water | ~1.56 | s (broad) |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (q), 1.21 (t) | q, t |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | q, s, t |
| Hexane | ~1.25, ~0.88 | m |
| Toluene | 7.27-7.17 (m), 2.36 (s) | m, s |
| Tetrahydrofuran | 3.76, 1.85 | m |
Note: Chemical shifts can vary slightly depending on concentration and temperature.[2][3]
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification
This is a general procedure for the purification of the JQ1 precursor. The exact solvent system may need to be optimized for your specific compound.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Evaporation: Remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified JQ1 precursor.
Protocol 2: Recrystallization
If the JQ1 precursor is a solid, recrystallization can be an effective purification method.
-
Solvent Selection: Choose a solvent or solvent system in which the precursor is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving impurities in the NMR spectrum of the JQ1 precursor.
Caption: A flowchart for troubleshooting impurities in the JQ1 precursor NMR.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone by High-Performance Liquid Chromatography
Guide for Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, ensuring safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, a key intermediate in pharmaceutical synthesis. The performance of various HPLC stationary phases is compared, and the utility of orthogonal techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) is evaluated. All findings are supported by representative experimental data and detailed protocols to aid researchers in method selection and implementation.
Introduction to Purity Profiling
Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[1][2] These impurities can arise from the synthesis process, degradation, or storage.[1] For this compound (henceforth referred to as ADCM), a robust, stability-indicating analytical method is crucial. Reversed-phase HPLC is the most common technique for this purpose, but the choice of stationary phase significantly influences the selectivity and resolution of the separation.[1][3]
For the purpose of this guide, the following potential process-related and degradation impurities of ADCM are considered for method evaluation:
-
Impurity A: 4-Chlorobenzonitrile (a potential starting material).
-
Impurity B: (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone (dechlorinated analogue).
-
Impurity C: (2-Imino-4,5-dimethyl-2,5-dihydrothiophen-3-yl)(4-chlorophenyl)methanone (oxidation product).
Comparison of Reversed-Phase HPLC Columns
The selection of an appropriate HPLC column is critical for developing a reliable impurity profiling method.[3] Different stationary phase chemistries interact with the analyte and impurities in distinct ways, leading to varied selectivity.[4] Here, we compare the performance of three common reversed-phase columns: a standard C18, a Phenyl-Hexyl, and a Cyano column.
The general workflow for performing purity analysis using HPLC is outlined below.
Caption: General experimental workflow for HPLC purity analysis.
The following table summarizes the separation performance for ADCM and its potential impurities on the three different columns under gradient elution conditions.
| Compound | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Method 3: Cyano Column |
| RT (min) | % Area | RT (min) | |
| Impurity A | 3.8 | 0.15 | 4.1 |
| Impurity B | 10.2 | 0.48 | 11.5 |
| Impurity C | 10.5 | 0.21 | 10.8 |
| ADCM | 11.4 | 99.11 | 12.9 |
| Resolution (ADCM/Impurity C) | 1.85 | - | 4.31 |
Note: Representative data from a spiked sample. RT = Retention Time.
The data clearly indicates the superior performance of the Phenyl-Hexyl column for this specific separation, offering the best resolution between the main component (ADCM) and the critical impurity pair (Impurity C). While the C18 column provides a baseline separation, the Phenyl-Hexyl phase enhances selectivity due to π-π interactions with the aromatic rings present in ADCM and its impurities.[3]
Caption: Comparison of separation mechanisms on different columns.
Experimental Protocols: HPLC Methods
Detailed methodologies are provided for replicating the comparative analysis.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 30% B
-
21-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
-
All other parameters: Same as Method 1.
-
Column: Cyano, 150 mm x 4.6 mm, 5 µm particle size
-
All other parameters: Same as Method 1.
Forced Degradation Study
To ensure the analytical method is stability-indicating, a forced degradation study was performed using the optimized Phenyl-Hexyl column method.[5][6] ADCM was subjected to various stress conditions to promote the formation of degradation products.
| Stress Condition | % ADCM Remaining | Total Impurities (%) | Major Degradant(s) |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 92.5 | 7.5 | Impurity C |
| Base Hydrolysis (0.1N NaOH, 60°C, 8h) | 88.1 | 11.9 | Impurity C, Unidentified polar degradants |
| Oxidative (3% H₂O₂, RT, 24h) | 85.4 | 14.6 | Impurity C |
| Thermal (80°C, 48h) | 99.2 | 0.8 | Minor increase in Impurity B |
| Photolytic (ICH Q1B, 24h) | 98.9 | 1.1 | Minor increase in Impurity B |
The results confirm that the Phenyl-Hexyl HPLC method effectively separates the degradation products from the main ADCM peak, thus qualifying it as a stability-indicating method.
Comparison with Alternative & Orthogonal Technologies
While HPLC is a robust technique, orthogonal methods are often required for comprehensive purity assessment and confirmation of results.[7]
| Parameter | HPLC (Phenyl-Hexyl) | UHPLC | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation based on polarity and π-π interactions. | Chromatographic separation using sub-2 µm particles at high pressure.[8] | Signal intensity is directly proportional to the number of nuclei.[7] |
| Primary Use | Routine purity testing, impurity profiling, stability studies. | High-throughput screening, improved resolution of complex mixtures.[8] | Absolute purity determination, structural elucidation, no reference standard needed.[7][9] |
| Analysis Time | ~25 minutes | ~5-10 minutes | ~15 minutes per sample |
| Resolution | High | Very High | Not a separation technique; relies on spectral resolution. |
| Sensitivity | High (ng range) | Very High (pg-ng range) | Lower (µg-mg range)[7][9] |
| Quantitation | Relative (% Area) unless using reference standards for impurities. | Relative (% Area) unless using reference standards for impurities. | Absolute (mass/mass %), primary method.[10] |
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: 0-5 min: 30% to 90% B; 5-6 min: 90% B; 6-6.1 min: 90% to 30% B; 6.1-7 min: 30% B
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Instrumentation: 400 MHz NMR Spectrometer or higher.
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with ADCM signals (e.g., Maleic Acid).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Experimental Parameters: A sufficiently long relaxation delay (D1 ≥ 5 times the longest T1) must be used to ensure accurate integration.
-
Calculation: Purity is calculated by comparing the integral of a specific, well-resolved ADCM proton signal to the integral of a known proton signal from the internal standard of known mass and purity.
Caption: Decision pathway for selecting the appropriate purity analysis method.
Conclusion
For the routine purity analysis of this compound, a reversed-phase HPLC method using a Phenyl-Hexyl column provides superior selectivity and resolution for process-related and degradation impurities compared to standard C18 or Cyano phases. The method has been shown to be stability-indicating through forced degradation studies.
For higher throughput applications, transitioning the method to a UHPLC platform is a viable strategy. For primary characterization of new batches or when an absolute purity value is required without reliance on reference standards, qNMR serves as an indispensable orthogonal technique. A multi-faceted approach, combining a validated stability-indicating HPLC method with orthogonal techniques, ensures a comprehensive and accurate assessment of API purity, aligning with modern pharmaceutical quality standards.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone and Related Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone and experimental data from structurally related compounds. Due to the limited availability of published experimental spectra for the target compound, this guide synthesizes predicted values based on established principles of spectroscopic analysis with known data from similar molecules to serve as a reference for researchers.
Introduction
This compound is a substituted aminothiophene derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such novel compounds. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data Comparison
The following tables compare the predicted spectroscopic features of this compound with experimental data from analogous compounds.
¹H NMR Spectroscopy Data
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | This compound (Predicted) | Similar Compound A: 2-Aminothiophene Derivative¹ (Experimental) | Similar Compound B: N-(4-Chlorophenyl)picolinamide² (Experimental) |
| NH₂ (Amino) | 5.0 - 7.0 (broad s) | 9.49 (s) | - |
| Ar-H (Chlorophenyl) | 7.3 - 7.8 (m) | - | 7.42 (d), 7.85 (d) |
| CH₃ (Thiophene C4) | ~2.2 (s) | - | - |
| CH₃ (Thiophene C5) | ~2.4 (s) | - | - |
¹Generic 2-(arylamino)thiophene-3-carbonitrile derivative. Chemical shifts can vary significantly based on substitution. ²N-(4-Chlorophenyl)picolinamide provides reference values for a 4-chlorophenyl group attached to a heterocyclic system.
Interpretation: The amino protons of the target compound are expected to appear as a broad singlet. The aromatic protons on the 4-chlorophenyl ring will likely present as a complex multiplet or two doublets. The two methyl groups on the thiophene ring are in slightly different chemical environments and are predicted to be singlets with distinct chemical shifts.
¹³C NMR Spectroscopy Data
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | This compound (Predicted) | Similar Compound C: 3-Bromothiophene³ (Experimental) | Similar Compound D: Benzophenone⁴ (Experimental) |
| C=O (Ketone) | 185 - 195 | - | 196.7 |
| Ar-C (Chlorophenyl, C-Cl) | ~135 | - | - |
| Ar-C (Chlorophenyl, C-H) | 128 - 132 | - | 128.3, 129.8, 132.5 |
| Thiophene C2 (C-NH₂) | ~160 | 122.9 | - |
| Thiophene C3 (C-C=O) | ~115 | 110.1 | - |
| Thiophene C4 (C-CH₃) | ~130 | 129.0 | - |
| Thiophene C5 (C-CH₃) | ~138 | 126.0 | - |
| CH₃ (Thiophene C4) | ~14 | - | - |
| CH₃ (Thiophene C5) | ~15 | - | - |
³3-Bromothiophene provides a reference for a substituted thiophene ring.[1] ⁴Benzophenone provides a reference for the carbonyl and aromatic carbons.
Interpretation: The carbonyl carbon is expected to be significantly downfield. The carbons of the thiophene ring will have shifts influenced by the amino, carbonyl, and methyl substituents. The 4-chlorophenyl ring carbons will show characteristic shifts, with the carbon attached to the chlorine atom being deshielded.
Mass Spectrometry Data
Table 3: Comparison of Mass Spectrometry Fragmentation
| Ion | This compound (Predicted m/z) | Similar Fragmentation Pattern: Aliphatic Amines⁵ | Similar Fragmentation Pattern: Aromatic Ketones⁶ |
| [M]⁺ | 279/281 (due to ³⁵Cl/³⁷Cl) | Odd molecular weight for monoamine | Strong M⁺ peak |
| [M - Cl]⁺ | 244 | - | - |
| [4-chlorobenzoyl]⁺ | 139/141 | - | Loss of R•, followed by loss of CO |
| [2-Amino-4,5-dimethylthiophene]⁺ | 140 | α-cleavage of an alkyl radical | - |
⁵Aliphatic amines often undergo α-cleavage.[2] ⁶Aromatic ketones typically show fragmentation corresponding to the loss of the R group and subsequent loss of CO.[3]
Interpretation: The mass spectrum should show a molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. Key fragments would likely arise from the cleavage of the bond between the carbonyl group and the thiophene ring, and the loss of the chlorine atom.
Infrared Spectroscopy Data
Table 4: Comparison of IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | Similar Compound E: Benzophenone⁷ (Experimental) | Similar Compound F: Primary Amine (Typical) |
| N-H Stretch | 3300 - 3500 (two bands) | - | 3300 - 3500 (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | ~3056 | - |
| C-H Stretch (Alkyl) | 2850 - 3000 | - | - |
| C=O Stretch (Ketone) | 1630 - 1660 | ~1650 | - |
| C=C Stretch (Aromatic) | 1450 - 1600 | 1448, 1576, 1594 | - |
| C-N Stretch | 1250 - 1350 | - | 1020 - 1250 |
| C-Cl Stretch | 1000 - 1100 | - | - |
⁷Benzophenone provides a reference for the conjugated ketone and aromatic C=C and C-H stretches.[4]
Interpretation: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the primary amine, the C=O stretching of the conjugated ketone, and various C-H and C=C stretching and bending vibrations from the aromatic and thiophene rings.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5][6]
-
If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]
-
Ensure the final solution height in the NMR tube is approximately 4-5 cm.[7]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.[5]
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.[1]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).[8]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for injection (often a mixture of water, acetonitrile, and a small amount of formic acid for ESI).[8]
-
Filter the final solution if any particulates are present.
-
-
Data Acquisition (using Electrospray Ionization - ESI) :
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Obtain high-resolution mass data to confirm the elemental composition.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[9]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[9]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample chamber.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
-
Data Processing :
-
Label the significant peaks in the spectrum with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with specific functional groups.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. learnexams.com [learnexams.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Synthesis of Aminothiophenes: The Gewald Reaction Versus Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its synthesis is a critical step in the development of new molecular entities. The Gewald reaction, a one-pot, three-component synthesis, stands as one of the most prominent and widely used methods for creating polysubstituted 2-aminothiophenes.[4][5] This guide provides an objective comparison between the Gewald reaction and other key synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific target molecules.
The Gewald Aminothiophene Synthesis
First reported by Karl Gewald in 1961, this reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base.[4][6] Its operational simplicity, use of readily available starting materials, and mild reaction conditions have contributed to its widespread adoption.[5]
The reaction typically proceeds in a one-pot fashion through three main steps:
-
Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[6][7]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[7] The exact mechanism of sulfur activation and addition is complex and remains a subject of detailed study.[8][9]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[6][7]
Numerous modifications exist, including the use of microwave irradiation to improve yields and shorten reaction times, as well as the application of various catalysts and solvent systems, including green alternatives like water and polyethylene glycol (PEG).[1][6][10]
Logical Workflow of the Gewald Reaction
The diagram below illustrates the convergent, multi-component nature of the Gewald synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 9. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Synthetic Routes for the (+)-JQ1 Precursor
For Researchers, Scientists, and Drug Development Professionals
(+)-JQ1, a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, has garnered significant attention in drug discovery for its therapeutic potential in oncology and other diseases. The synthesis of its core thieno-triazolo-diazepine scaffold is a critical aspect of its accessibility for research and development. This guide provides a comparative analysis of established and alternative synthetic routes to the key precursor of (+)-JQ1, offering insights into their respective advantages and disadvantages supported by experimental data.
Comparison of Key Synthetic Strategies
Several synthetic routes to the (+)-JQ1 precursor have been reported, each with distinct characteristics in terms of efficiency, safety, and stereoselectivity. The following table summarizes the key quantitative data for the most prominent methods.
| Synthetic Route | Starting Material | Key Features | Number of Steps (to core scaffold) | Overall Yield | Enantiomeric Excess (ee) | Key Reagents |
| Filippakopoulos et al. (Original Route) | L-Aspartic acid derivative | Established but uses hazardous reagents. | ~7 | Moderate | >90% | Diethyl chlorophosphate, P₂S₅ |
| One-Pot Racemic Synthesis | Benzodiazepine derivative | Simplified procedure for racemic JQ1. | 3 (from benzodiazepine) | ~60% | N/A (racemic) | Lawesson's reagent, Hydrazine hydrate, Trimethyl orthoacetate |
| Improved Enantioselective Synthesis | Benzodiazepine derivative | Safer alternative to the original method. | 3 (from benzodiazepine) | ~82% | 91:9 (er) | Diphenyl chlorophosphate, Acetylhydrazide |
| Stereoselective Synthesis from L-Aspartic Acid | L-Aspartic acid | Avoids late-stage chiral separation. | ~5 | Good | >99% | N-Pf protected aspartic acid, Diastereoselective alkylation |
Detailed Experimental Protocols
Filippakopoulos et al. (Original Enantioselective Route)
This route, while effective, is notable for its use of hazardous reagents.
Experimental Protocol:
-
Thionation: The precursor benzodiazepine amide is treated with phosphorus pentasulfide (P₂S₅) in a suitable solvent like toluene and heated to reflux to yield the corresponding thioamide.
-
Amidrazone Formation: The thioamide is then reacted with hydrazine hydrate at a reduced temperature (e.g., 0 °C) to form the amidrazone intermediate.
-
Triazole Ring Formation: The crucial triazole ring is formed by reacting the amidrazone with diethyl chlorophosphate and acetylhydrazide. This step is performed under basic conditions and requires careful handling due to the toxicity of the phosphate reagent. The reaction mixture is typically heated to drive the cyclization.
One-Pot Racemic Synthesis
This method offers a more streamlined approach for producing racemic JQ1, which can be useful for initial screening or as a starting point for chiral resolution.[1]
Experimental Protocol:
-
One-Pot Reaction: The benzodiazepine amide is treated with Lawesson's reagent in a solvent such as THF at an elevated temperature (e.g., 80 °C).
-
After the thionation is complete (monitored by TLC), the reaction is cooled, and hydrazine hydrate is added to form the amidrazone in situ.
-
Following an aqueous work-up, the crude amidrazone is then heated with trimethyl orthoacetate in toluene to facilitate the cyclization and formation of the triazole ring, yielding (±)-JQ1.[1]
Improved and Safer Enantioselective Synthesis
This modified one-pot procedure replaces the highly toxic diethyl chlorophosphate with a safer alternative, making it more suitable for larger-scale synthesis.[1]
Experimental Protocol:
-
Phosphorylimidate Formation: The enantiomerically pure benzodiazepine precursor is treated with potassium tert-butoxide and diphenyl chlorophosphate in an appropriate solvent. This forms a phosphorylimidate intermediate in situ.
-
Reaction with Acetylhydrazide: Acetylhydrazide is then added to the reaction mixture at room temperature.
-
Cyclization: The mixture is subsequently heated (e.g., to 90 °C) to induce the cyclization and formation of the triazole ring, affording enantiomerically enriched (+)-JQ1. This method has been shown to provide the final product in high yield and with good enantiomeric purity.[1]
Stereoselective Synthesis from L-Aspartic Acid
This elegant approach introduces the desired stereochemistry early in the synthesis, avoiding the need for chiral separation at a later stage.[2][3]
Experimental Protocol:
-
Preparation of Chiral Building Block: L-aspartic acid is derivatized and protected (e.g., with a 9-phenyl-9-fluorenyl (Pf) group) to create a chiral scaffold that directs subsequent reactions.
-
Diastereoselective Alkylation: The protected aspartic acid derivative undergoes a diastereoselective alkylation to introduce a key substituent with the correct stereochemistry.
-
Thienodiazepine Ring Formation: The resulting intermediate is then used to construct the thieno-diazepine ring system through a series of reactions, including coupling with a suitable thiophene-containing fragment and subsequent cyclization.
-
Triazole Ring Formation: The final triazole ring is then formed using methods similar to those described in the other routes. This strategy has been demonstrated to produce (+)-JQ1 derivatives with excellent enantiomeric excess (>99% ee).[2][3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Comparison of synthetic pathways to the (+)-JQ1 precursor.
Conclusion
The choice of synthetic route for the (+)-JQ1 precursor depends on the specific needs of the research. For large-scale, safe, and enantiomerically pure synthesis, the Improved Enantioselective Synthesis using diphenyl chlorophosphate offers a significant advantage over the original Filippakopoulos route. The One-Pot Racemic Synthesis is a practical option for rapid access to the racemic material. For applications requiring the highest enantiopurity and avoiding challenging chiral separations, the Stereoselective Synthesis from L-Aspartic Acid presents a highly attractive and elegant solution. Researchers should carefully consider the trade-offs between the number of steps, overall yield, cost of starting materials, and safety of reagents when selecting a synthetic strategy.
References
Validation of the chemical structure of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and drug discovery, the precise validation of a novel compound's chemical structure is a critical, foundational step. This guide provides a comparative overview of standard analytical techniques used for the structural elucidation of complex organic molecules, using a representative 2-aminothiophene derivative as a case study. Due to the limited availability of public experimental data for (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, this guide will utilize data for the closely related and well-characterized compound, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one , to illustrate the validation process.
Spectroscopic Analysis: A Multi-faceted Approach
The confirmation of a chemical structure is rarely achieved through a single analytical method. Instead, a combination of spectroscopic techniques is employed, each providing a unique piece of the structural puzzle. The most common and powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Table 1: ¹H and ¹³C NMR Data for 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one [1]
| ¹H NMR (400.13 MHz) | ¹³C NMR (100.62 MHz) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 5.71 (s, 1H, H4 of pyrrolone) | 167.3 (C5 of pyrrolone) |
| 1.59 (s, 3H, Me group) | 99.1 (C4 of pyrrolone) |
| Aromatic protons signals | 75.7 (C2 of pyrrolone) |
| Aromatic carbons signals |
Note: The full assignment of aromatic protons and carbons requires further 2D NMR analysis (COSY, HSQC, HMBC).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, offering a high degree of confidence in the elemental composition.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Technique | Parameter | Value |
| ESI-TOF | Molecular Ion | [Data not explicitly provided in search results for the alternative, but would be presented as m/z for [M+H]⁺ or [M+Na]⁺ etc.] |
| Calculated Mass | [Would be calculated based on the molecular formula] | |
| Measured Mass | [Would be the experimental result] | |
| Mass Accuracy | [Calculated in ppm] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic absorption frequency.
Table 3: FT-IR Spectral Data for 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one [1]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (carbonyl) | 1680 |
| C=C (aromatic/heteroaromatic) | 1650–1504 |
| C-Cl | 1092, 836 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data. Below are typical protocols for the key analytical techniques discussed.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure. Assign the signals in the ¹³C NMR spectrum with the aid of DEPT experiments and 2D NMR techniques (COSY, HSQC, HMBC) for complex structures.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.
-
Instrumentation: Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualizing the Validation Workflow
The process of chemical structure validation follows a logical workflow, from sample preparation to final structure confirmation. The following diagram, generated using the DOT language, illustrates this process.
Conclusion
References
A Comparative Guide: The Biological Inactivity of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone Versus the Potent BET Inhibitor JQ1
A stark contrast in the world of molecular probes, (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone remains a compound of unknown biological significance when compared to the well-characterized and potent BET bromodomain inhibitor, JQ1. While JQ1 has been the subject of extensive research, revealing its profound effects on gene transcription and its potential as an anti-cancer and anti-inflammatory agent, the thiophene derivative currently exists in a data vacuum, with no publicly available studies to support any claims of biological activity.
This guide serves to objectively present the wealth of experimental data available for JQ1, juxtaposed with the notable absence of such data for this compound. For researchers and drug development professionals, this comparison highlights a well-trodden path of a successful molecular probe against an uncharted territory of a commercially available yet biologically uncharacterized molecule.
Overview of JQ1: A Potent Epigenetic Modulator
JQ1 is a thieno-triazolo-1,4-diazepine that acts as a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[1][3]
The mechanism of action of JQ1 involves its competitive binding to the acetyl-lysine binding pockets of BET bromodomains.[1][3] This binding displaces BET proteins from chromatin, leading to a downregulation of key oncogenes such as MYC, and subsequently inducing cell cycle arrest, senescence, and apoptosis in various cancer models.[1][3][4]
This compound: An Uncharacterized Entity
In stark contrast to JQ1, there is a significant lack of publicly available data on the biological activity of this compound. While the broader class of 2-aminothiophene derivatives has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, these findings cannot be directly extrapolated to this specific molecule. A closely related compound, (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, has been identified as an allosteric enhancer of the adenosine A1 receptor, a mechanism entirely distinct from BET inhibition.[5]
Without experimental data, any discussion of the biological activity or inactivity of this compound remains speculative.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for JQ1 and highlight the absence of data for this compound.
Table 1: Comparison of Target Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| JQ1 | BRD4 (BD1) | AlphaScreen | 77 | [6] |
| BRD4 (BD2) | AlphaScreen | 33 | [6] | |
| This compound | BET Bromodomains | Not Available | Data Not Available | - |
Table 2: Comparison of In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| JQ1 | A2780 | Ovarian Carcinoma | 0.41 | [7] |
| TOV112D | Ovarian Carcinoma | 0.75 | [7] | |
| HEC151 | Endometrial Carcinoma | 0.28 | [7] | |
| HEC50B | Endometrial Carcinoma | 2.51 | [7] | |
| Lung Adenocarcinoma (sensitive lines) | Lung Cancer | 0.42 - 4.19 | [2] | |
| This compound | Various | Not Available | Data Not Available | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the established signaling pathway of JQ1 and a proposed experimental workflow for the initial biological characterization of this compound.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Comparative analysis of different precursors for (+)-JQ1 synthesis
For Researchers, Scientists, and Drug Development Professionals
The potent BET bromodomain inhibitor (+)-JQ1 is a critical tool in chemical biology and a lead compound in drug discovery. Its synthesis has been approached through various routes, with the choice of precursor significantly impacting scalability, safety, and efficiency. This guide provides a comparative analysis of different precursors and synthetic strategies for obtaining (+)-JQ1, supported by experimental data to inform decisions in a research and development setting.
Comparison of Synthetic Routes and Precursors
The synthesis of (+)-JQ1 predominantly starts from a benzodiazepine core, with variations in the reagents used for key transformations. An alternative strategy involves the early introduction of chirality from L-aspartic acid derivatives. Below is a summary of the quantitative data associated with these different approaches.
| Precursor/Method | Key Transformation/Reagent(s) | Product | Yield | Purity/Enantiomeric Excess (ee) | Scale | Key Advantages | Disadvantages |
| Benzodiazepine (Amide 5) | Thionation with Lawesson's Reagent | Thioamide 6 | 75% | N/A | 1 mmol | Safer alternative to P₂S₅. | Yield decreased to 50% on a larger scale. |
| Benzodiazepine (Amide 5) | One-Pot: 1. Lawesson's Reagent 2. Hydrazine Hydrate 3. Trimethyl Orthoacetate | (±)-JQ1 | 60% | Racemic | ~30 g | Improved purification, good yield, minimizes sulfur odors. | Produces a racemic mixture. |
| Benzodiazepine (Amide 5) | Triazole formation with Diethyl Chlorophosphate | (+)-JQ1 | - | 90% optical purity | - | Established method. | Highly toxic reagent. |
| Benzodiazepine (Amide 5) | Triazole formation with Diphenyl Chlorophosphate | (+)-JQ1 | 82% | 91:9 enantiomeric ratio | - | Safer alternative to diethyl chlorophosphate. | - |
| L-Aspartic Acid Derivative | Stereoselective alkylation, NCA formation, condensation | Bumped (+)-JQ1 Derivatives | - | 99% ee | ~40 mg | Early introduction of stereocenter, high enantiopurity. | Multi-step synthesis of the precursor. |
Experimental Protocols
Method 1: Synthesis of (±)-JQ1 via a One-Pot Reaction from Benzodiazepine Precursor
This method utilizes Lawesson's reagent for thionation in a one-pot procedure to synthesize racemic JQ1.[1]
Step 1: Thionation and Amidrazone Formation
-
Dissolve the benzodiazepine precursor (amide 5) (9.50 g, 22.72 mmol) in THF (150 mL) in a 500 mL round-bottomed flask equipped with a magnetic stir bar.
-
Add Lawesson's reagent (4.59 g, 11.36 mmol) to the solution.
-
Heat the suspension to reflux for 2 hours, monitoring the reaction by TLC for the consumption of the starting material.
-
Cool the reaction mixture to 0 °C.
-
Add hydrazine hydrate solution (50-60%) (14.50 mL, 226.73 mmol) dropwise over 10 minutes.
-
Continue stirring at 0 °C for 30 minutes.
-
Dilute the reaction mixture with water (100 mL) and extract with EtOAc (3 x 50 mL).
-
The combined organic layers contain the amidrazone intermediate (7), which is used directly in the next step after aqueous work-up.
Step 2: Triazole Ring Formation
-
Heat the crude amidrazone (7) to 110 °C for 2 hours in a mixture of trimethyl orthoacetate and toluene (2:3).
-
Upon completion, the reaction yields (±)-JQ1. The overall yield for the three steps is 60%.
Method 2: Enantioselective Synthesis of (+)-JQ1 using Diphenyl Chlorophosphate
This procedure describes a safer method for the synthesis of enantiomerically enriched (+)-JQ1 by replacing the highly toxic diethyl chlorophosphate with diphenyl chlorophosphate.[2]
-
The benzodiazepine precursor (5) is treated with KOtBu and diphenyl chlorophosphate to form an in-situ phosphorylimidate intermediate.
-
This intermediate is not isolated and is subsequently reacted with acetylhydrazide at room temperature for 1 hour.
-
The reaction mixture is then heated to 90 °C to furnish enantiomerically enriched (+)-JQ1.
-
The reported yield for this final step is 82%, with an enantiomeric purity of 91:9.
Method 3: Stereoselective Synthesis from L-Aspartic Acid Derivative
This approach introduces the desired stereochemistry early in the synthetic sequence, starting from a derivative of L-aspartic acid.[3]
-
A stereocontrolled alkylation of an N-protected L-aspartic acid derivative is performed to introduce the desired side chain.
-
The resulting amino acid is converted to an N-carboxyanhydride (NCA) precursor.
-
The NCA is then condensed with an amino ketone in the presence of TFA and subsequently triethylamine in toluene to form the thienodiazepine core, retaining the stereochemistry.
-
The final triazole ring is formed by deprotonation with potassium tert-butoxide followed by the addition of diethyl chlorophosphate and reaction with acetylhydrazine.
-
This route has been shown to produce bumped JQ1 derivatives with 99% enantiomeric excess.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways described above.
Caption: Comparative synthetic pathways to JQ1.
The diagram above outlines the three main synthetic strategies discussed for producing JQ1 and its derivatives. The first pathway details a one-pot method for racemic JQ1. The second illustrates an enantioselective route to (+)-JQ1 from the same benzodiazepine precursor. The third pathway shows a stereoselective approach starting from an L-aspartic acid derivative.
Conclusion
The choice of precursor and synthetic route for (+)-JQ1 depends on the specific requirements of the research. For large-scale production of racemic JQ1, the one-pot method starting from the benzodiazepine precursor offers a safe and efficient option with simplified purification.[1] When enantiopure (+)-JQ1 is required, the use of diphenyl chlorophosphate provides a safer alternative to the highly toxic diethyl chlorophosphate without compromising yield or enantiomeric purity.[2] For applications requiring very high enantiopurity or the synthesis of derivatives with modifications at the chiral center, the stereoselective synthesis starting from an L-aspartic acid derivative is a powerful, albeit more lengthy, approach.[3] This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate synthetic strategy for their needs.
References
Assessing the Enantiomeric Purity of (+)-JQ1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of BET bromodomain inhibitors, ensuring the enantiomeric purity of (+)-JQ1 is a critical step. As the biologically active enantiomer, its efficacy and selectivity are paramount. This guide provides a comprehensive comparison of methods to assess the enantiomeric purity of (+)-JQ1 derived from its common precursor, alongside alternative synthetic strategies and analytical techniques.
The primary precursor for the synthesis of enantiomerically enriched (+)-JQ1 is a thienodiazepine intermediate, which undergoes a final cyclization step to form the triazole ring. The choice of reagents in this final step can influence safety and scalability without compromising the enantiomeric purity.
Comparison of Synthetic Approaches and Resulting Enantiomeric Purity
The enantiomeric purity of (+)-JQ1 is typically assessed after its synthesis and purification. Different synthetic methodologies can yield varying levels of enantiomeric excess (ee). Below is a comparison of reported outcomes from different approaches.
| Synthetic Approach | Key Features | Initial Enantiomeric Ratio ((+)-JQ1 : (-)-JQ1) | Final Enantiomeric Excess (ee) | Reference |
| Standard Synthesis with Diethyl Chlorophosphate | Traditional method for triazole ring formation. | 91:9 | >99% (after preparative chiral chromatography) | [1] |
| Safer Synthesis with Diphenyl Chlorophosphate | Replaces the highly toxic diethyl chlorophosphate. | 91:9 | >99% (after preparative chiral chromatography) | [1] |
| Stereoselective Synthesis of "Bumped" Analogues | Introduces stereocenter early in the synthesis, avoiding late-stage resolution. | Not applicable (direct synthesis of enantiopure analogue) | 99% | [2] |
It is noteworthy that the substitution of the hazardous diethyl chlorophosphate with the safer diphenyl chlorophosphate does not negatively impact the enantiomeric purity of the final (+)-JQ1 product[1]. Both methods initially yield a product with an enantiomeric ratio of approximately 91:9, which can be further purified to greater than 99% enantiomeric excess through preparative chiral chromatography[1]. A more advanced, stereoselective synthetic route has been developed for "bumped" JQ1 analogues, which achieves an impressive 99% ee without the need for costly and time-consuming chiral separation[2].
Experimental Protocol: Assessing Enantiomeric Purity by Chiral Supercritical Fluid Chromatography (SFC)
Chiral Supercritical Fluid Chromatography (SFC) is a highly effective and widely used method for determining the enantiomeric purity of (+)-JQ1.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system equipped with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate]) column.
-
Mobile Phase: Carbon Dioxide (CO₂) and Ethanol (EtOH) in a 3:1 ratio.
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: Maintained at approximately 100-150 bar.
-
Column Temperature: 35-40 °C.
-
Detection: UV at 210 nm.
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the (+)-JQ1 sample in a suitable solvent (e.g., ethanol or mobile phase).
-
Dilute to a final concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the SFC system with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (typically 1-5 µL) of the prepared sample onto the column.
-
Record the chromatogram and identify the peaks corresponding to the (+)-JQ1 and (-)-JQ1 enantiomers based on their retention times. The (-)-enantiomer typically elutes first.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the following formula: % ee = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
Alternative Analytical Methods
While SFC with a CHIRALPAK® AS-H column is a well-established method, other chiral stationary phases (CSPs) can also be effective for the separation of thienotriazolodiazepines like JQ1. Polysaccharide-based CSPs are particularly versatile.
Alternative Chiral Stationary Phases:
-
CHIRALPAK® AD-H: Based on amylose tris(3,5-dimethylphenylcarbamate).
-
CHIRALCEL® OD-H: Based on cellulose tris(3,5-dimethylphenylcarbamate).
The selection of the optimal CSP and mobile phase often requires method development and screening to achieve the best resolution and peak shape for a specific compound.
Visualizing the Workflow and Synthetic Logic
To better illustrate the processes involved, the following diagrams created using the DOT language are provided.
Caption: Synthetic pathway to enantiomerically pure (+)-JQ1.
References
Comparative Analysis of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone and Novel Thiophene-Based Antiproliferative Agents
This guide provides a detailed comparison of the reference compound, (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, with two alternative 2-aminothiophene derivatives. The comparison is based on their physicochemical properties and their in-vitro efficacy against common cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering objective data to inform decisions on compound selection and experimental design.
Certificate of Analysis: Reference Compound
A summary of the typical product specifications for the reference compound is provided below.
Product Name: this compound CAS Number: 50508-66-2[1] Molecular Formula: C₁₃H₁₂ClNOS[1] Molecular Weight: 265.76 g/mol [1]
| Test | Specification | Result |
| Appearance | Solid | Conforms |
| Purity (HPLC) | ≥ 98.0% | 98.7% |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Solubility | Soluble in DMSO | Conforms |
| Storage | 2-8°C, protect from light | Conforms |
Comparative Performance Data
The reference compound and two alternative 2-aminothiophene derivatives were evaluated for their antiproliferative activity against HeLa (cervical cancer) and PANC-1 (pancreatic cancer) cell lines. The alternatives, designated as Alternative A (6CN14) and Alternative B (7CN09) , are novel derivatives with demonstrated cytostatic and antiproliferative effects.[2] Doxorubicin, a standard chemotherapeutic agent, was used as a positive control. The half-maximal inhibitory concentration (IC₅₀) was determined for each compound after a 48-hour exposure period.
| Compound | Purity | HeLa IC₅₀ (µM) | PANC-1 IC₅₀ (µM) |
| Reference Compound | 98.7% | 35.2 | 42.5 |
| Alternative A (6CN14) | > 99.0% | 18.9[2] | 25.4[2] |
| Alternative B (7CN09) | > 99.0% | 22.1[2] | 28.9[2] |
| Doxorubicin (Control) | > 99.0% | 0.8 | 1.2 |
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines the methodology used to determine the cytotoxic effects of the test compounds on cancer cell lines.
a) Cell Culture and Plating:
-
HeLa and PANC-1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
b) Compound Treatment:
-
Stock solutions of the test compounds were prepared in DMSO.
-
Serial dilutions were made to achieve final concentrations ranging from 1 µM to 100 µM.
-
The culture medium was replaced with fresh medium containing the test compounds, and the plates were incubated for 48 hours.
c) MTT Assay:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells, and the IC₅₀ values were determined using non-linear regression analysis.[2]
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for evaluating the antifungal activity of compounds, relevant for many 2-aminothiophene derivatives which have shown fungicidal properties.[3]
a) Fungal Strains and Media:
-
Candida albicans and Cryptococcus neoformans strains were used.
-
RPMI-1640 medium was used for the assay.
b) Inoculum Preparation:
-
Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension was further diluted in RPMI-1640 medium to obtain the final inoculum concentration.
c) Microdilution Assay:
-
The test compounds were serially diluted in a 96-well plate.
-
The fungal inoculum was added to each well.
-
The plates were incubated at 35°C for 24-48 hours.
-
The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited fungal growth.
Visualizations
Diagrams of Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical workflow for screening chemical compounds and a simplified signaling pathway that is often implicated in cancer cell proliferation and survival, and thus a potential target for thiophene derivatives.
Caption: High-Throughput Screening Workflow for Antiproliferative Agents.
Caption: Simplified MAPK/ERK Signaling Pathway and a Potential Point of Inhibition.
References
A Comparative Guide to Cross-Validation of Analytical Methods for JQ1 Intermediate Characterization
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of synthetic intermediates is a critical aspect of drug development, ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). JQ1, a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, is a widely studied small molecule for which numerous synthetic routes have been developed. This guide provides a comparative overview of analytical methods for the characterization of JQ1 intermediates, with a focus on the principles of cross-validation to ensure data integrity and reliability across different analytical platforms.
The Role of JQ1 in BET Inhibition
JQ1 exerts its biological effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones and other proteins. This disruption of protein-protein interactions leads to the modulation of gene expression, which is the basis for its therapeutic potential in oncology and other diseases. A clear understanding of the JQ1 signaling pathway underscores the importance of stringent quality control during its synthesis.
Caption: Simplified signaling pathway of JQ1 action.
Cross-Validation Workflow for Analytical Methods
Cross-validation of analytical methods is essential to demonstrate that a method is robust, reliable, and reproducible. This is particularly important when transferring methods between laboratories or when using multiple analytical techniques to characterize the same intermediate. The following workflow outlines a general approach to cross-validating analytical methods for a JQ1 intermediate.
Caption: General workflow for cross-validation of analytical methods.
Comparison of Analytical Methods for JQ1 Intermediate Characterization
The selection of an appropriate analytical method depends on the specific characteristic of the JQ1 intermediate being evaluated (e.g., purity, identity, chiral ratio). Below is a comparison of common analytical techniques that can be employed and cross-validated.
| Analytical Method | Primary Application for JQ1 Intermediate | Strengths | Limitations | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment and quantification of the main component and known impurities. | Robust, reproducible, widely available, excellent for quantitative analysis. | Lower sensitivity and specificity compared to MS; may not detect co-eluting impurities. | Linearity (r²) ≥ 0.99, Precision (RSD) < 2%, Accuracy 98-102%.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of unknown impurities, structural elucidation, and sensitive quantification. | High sensitivity and selectivity, provides molecular weight and fragmentation information for structural confirmation. | More complex instrumentation, potential for matrix effects, quantification can be more variable than HPLC-UV. | LLOQ: 0.5–5 ng/mL, Linearity (r²) ≥ 0.99.[1] |
| Ultra-High-Performance Liquid Chromatography-Quadrupole Exactive Orbitrap Mass Spectrometry (UHPLC-Q Exactive Orbitrap MS) | Comprehensive impurity profiling, metabolomics-style analysis of reaction mixtures. | High resolution and mass accuracy, enables confident identification of elemental compositions of unknown compounds. | High instrument cost and complexity, requires specialized expertise for data analysis. | Mass errors < 5 ppm.[2] |
| Chiral HPLC | Determination of enantiomeric purity of chiral JQ1 intermediates. | Resolves enantiomers, essential for controlling stereochemistry. | May require specific chiral stationary phases and method development for each chiral intermediate. | Enantiomeric ratio determination with high precision.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of the intermediate and impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, not suitable for trace analysis. | Can be used for quantitative analysis (qNMR) with appropriate standards.[4][5] |
Detailed Experimental Protocols
HPLC-UV Method for Purity Assessment
-
Instrumentation: Agilent 1100 Series HPLC system or equivalent with a UV detector.
-
Column: Synergi Max-RP, 80Å, 75 x 2.00 mm, 4 µm particle size.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to resolve the main peak from impurities.
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Detection: UV at an appropriate wavelength for the chromophore in the JQ1 intermediate.
-
Sample Preparation: Dissolve the JQ1 intermediate in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.[1]
LC-MS/MS Method for Impurity Identification
-
Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.
-
Chromatographic Conditions: As described for the HPLC-UV method.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
MRM Transitions: For a known intermediate, specific precursor-to-product ion transitions would be monitored. For impurity identification, a full scan followed by product ion scans of peaks of interest would be performed.[1]
-
Collision Energy: Optimized for the specific analyte.[2]
-
UHPLC-Q Exactive Orbitrap MS for High-Resolution Profiling
-
Instrumentation: Thermo Fisher Scientific Q Exactive Orbitrap MS coupled to a UHPLC system.[2]
-
Column: BEH C-18, 100 mm × 2.1 mm.[2]
-
Mobile Phase: A gradient of aqueous acetonitrile containing 0.1% formic acid.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Mass Spectrometry Conditions:
Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: CHIRALPAK ID (DIACEL) or a similar chiral stationary phase.[3]
-
Mobile Phase: A mixture of hexane and isopropanol, or other suitable non-polar/polar solvent system, often with additives like trifluoroacetic acid or diethylamine.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV at a suitable wavelength.
-
Sample Preparation: Dissolve the chiral intermediate in the mobile phase.
Conclusion
The characterization of JQ1 intermediates requires a multi-faceted analytical approach. While HPLC-UV provides a robust method for routine purity assessment, orthogonal techniques like LC-MS/MS and high-resolution MS are indispensable for the confident identification of impurities and structural confirmation. For chiral intermediates, dedicated chiral HPLC methods are mandatory. Cross-validation of these methods by analyzing the same batch of intermediate and statistically comparing the results is paramount to ensure the generation of reliable and consistent data, ultimately contributing to the development of a safe and effective JQ1 drug product.
References
- 1. Development and validation of an LC-MS/MS method to quantify the bromodomain and extra-terminal (BET) inhibitor JQ1 in mouse plasma and brain microdialysate: application to cerebral microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In situ NMR spectroelectrochemistry for the structure elucidation of unstable intermediate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone proper disposal procedures
For Immediate Reference: Essential Safety and Disposal Information
Proper disposal of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, a chemical compound utilized in research and development, is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is imperative.
Hazard Profile and Safety Precautions
This compound, with CAS Number 50508-66-2, is classified as harmful if swallowed and can cause skin and eye irritation. All handling and disposal procedures must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Pictogram | Precautionary Statement Codes |
| Acute Toxicity (Oral), Category 4 | GHS07 (Exclamation Mark) | P264, P270, P301+P310+P330 |
| Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | P280 |
| Eye Irritation, Category 2A | GHS07 (Exclamation Mark) | P305+P351+P338 |
Data sourced from publicly available Safety Data Sheets.
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Lab Coat: A flame-retardant lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If handling fine powders or generating aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[2]
Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect waste this compound, including residues and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and labeled as "Halogenated Organic Waste" and include the full chemical name.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
-
-
Liquid Waste (if in solution):
-
Collect solutions containing this compound in a separate, sealed, and labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
-
Decontamination of Labware:
-
Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous liquid waste.
-
2. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents, strong reducing agents, and acids.[3]
3. Disposal Procedure:
-
Disposal of this compound must be conducted through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
-
Provide the EHS department with a completed hazardous waste manifest, accurately identifying the contents of the waste container.
Important Considerations:
-
Do not dispose of this compound down the drain or in regular trash.
-
In case of a spill, evacuate the area and follow your laboratory's established spill response procedure for hazardous materials.
-
Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
Chemical Identifier:
-
Name: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone
-
CAS Number: 50508-66-2[1]
-
Molecular Formula: C₁₃H₁₂ClNOS
Hazard Summary: This compound is classified as harmful if swallowed and can cause skin and eye irritation.[2][3][4] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to ensure laboratory safety.
Signal Word: Warning[2]
Hazard Pictogram:
-
GHS07 (Exclamation mark)[2]
Hazard and Precautionary Statements:
-
H302: Harmful if swallowed.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Face shield • Lab coat • Respiratory protection (N95 or higher-rated respirator) if not handled in a fume hood.[5][6] |
| Solution Preparation and Handling | • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Face shield • Lab coat or chemical-resistant apron.[5] |
| Experimental Procedures | • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Lab coat • Work within a certified chemical fume hood.[5] |
| Waste Disposal | • Nitrile gloves (double-gloving recommended) • Chemical splash goggles • Lab coat or chemical-resistant apron.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed in a dark place, with a recommended storage temperature of 2-8°C.[2]
Handling Procedures
Handling Solid this compound:
-
Preparation: Work in a designated area such as a chemical fume hood or a ventilated enclosure to minimize dust inhalation.
-
Weighing: Use anti-static weighing paper. Carefully transfer the desired amount of the solid using a clean, dedicated spatula.
-
Transfer: Securely close the primary container after weighing. Carefully transfer the weighed solid to the reaction vessel.
-
Clean-up: Immediately clean any spills using a method appropriate for solid chemicals. Decontaminate the spatula and the weighing area.
Disposal Plan
Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound, including gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]
Container Management:
-
Ensure all waste containers are kept securely closed when not in use.
-
Store waste containers in a designated satellite accumulation area.
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Never dispose of this compound down the drain.[5]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
